molecular formula C18H19NO2 B1157965 N-Nornuciferine CAS No. 4846-19-9

N-Nornuciferine

Cat. No.: B1157965
CAS No.: 4846-19-9
M. Wt: 281.3 g/mol
InChI Key: QQKAHDMMPBQDAC-CQSZACIVSA-N
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Description

N-Nornuciferine has been reported in Magnolia officinalis, Neolitsea konishii, and other organisms with data available.

Properties

IUPAC Name

(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKAHDMMPBQDAC-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4846-19-9
Record name (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
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Foundational & Exploratory

N-Nornuciferine from Nelumbo nucifera: A Technical Guide to Its Discovery, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-nornuciferine, a bioactive aporphine alkaloid found in the sacred lotus, Nelumbo nucifera. The document details its discovery, comprehensive protocols for its isolation and quantification, and an exploration of its potential biological signaling pathways.

Discovery and Significance

This compound is a prominent alkaloid present in various parts of Nelumbo nucifera, including the leaves and flowers.[1][2] It belongs to the aporphine class of alkaloids, which are known for their diverse pharmacological activities.[3] Alongside its closely related counterpart, nuciferine, this compound is considered one of the major bioactive compounds in lotus leaves.[1][4] The alkaloid fraction of Nelumbo nucifera has been traditionally used in medicine and has demonstrated a range of biological effects, including anti-hyperlipidemia, anti-obesity, anti-inflammatory, sedative-hypnotic, and anxiolytic properties.[1][4]

Quantitative Analysis of this compound in Nelumbo nucifera

The concentration of this compound can vary depending on the plant part and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Parts of Nelumbo nucifera

Plant PartThis compound Content (% of dry weight)Reference
Flower Buds0.0821%[5]
Leaves20.00% of total alkaloid extract[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmax (µg/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
Oral50 mg/kg (alkaloid fraction)0.571.652.9479.91%[6]
Intravenous10 mg/kg (alkaloid fraction)--3.84-[4]
Intravenous20 mg/kg (alkaloid fraction)0.16 (unbound in brain)1.221.39 (in brain)-[4]

Experimental Protocols: Isolation and Quantification

General Extraction of Total Alkaloids from Nelumbo nucifera Leaves

This protocol describes a common method for obtaining a crude alkaloid fraction from lotus leaves.

Protocol 1: Acid-Base Extraction

  • Maceration: Air-dried and powdered lotus leaves are extracted three times with 80% ethanol for 2 hours per extraction.

  • Concentration: The pooled ethanol extracts are filtered and concentrated to dryness under reduced pressure.

  • Acidification: The dried extract is redissolved in water containing 0.1% HCl and filtered.

  • Column Chromatography: The acidic solution is loaded onto a D001 resin column and washed extensively with water.

  • Elution: The absorbed alkaloids are eluted from the resin column using 95% ethanol containing 0.1% ammonia.

  • Final Concentration: The eluent is concentrated to yield the total alkaloid fraction.[4]

Isolation of this compound by pH-Zone-Refining Counter-Current Chromatography

This method allows for the large-scale separation and purification of this compound.

Protocol 2: pH-Zone-Refining CCC

  • Solvent System Preparation: A two-phase solvent system is prepared with petroleum ether (60-90°C)-ethyl acetate-methanol-water (5:5:2:8, v/v/v/v). Triethylamine (10 mM) is added to the upper organic stationary phase as a retainer, and hydrochloric acid (5 mM) is added to the aqueous mobile phase as an eluent.

  • Sample Loading: 4.0 g of the crude alkaloid extract is dissolved in the solvent mixture.

  • Chromatographic Separation: The separation is performed using a high-speed counter-current chromatograph.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

  • Yield: This method can yield approximately 120 mg of this compound with a purity of over 98% from a 4.0 g crude extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of this compound.

Protocol 3: RP-HPLC Method

  • Column: Shimadzu VP-ODS column.

  • Mobile Phase: A gradient solvent system of 0.1% triethylamine in aqueous solution and acetonitrile.

  • Detection: Photodiode Array (DAD) and Electrospray Mass Spectrometry (ESI-MS).

  • Linearity: The assay demonstrates linearity over approximately three orders of magnitude in concentration.

  • Limit of Detection (LOD): In the range of 30–90 pg.

Biological Signaling Pathways

While the precise signaling pathways of this compound are still under investigation, evidence suggests its involvement in the modulation of key neurotransmitter systems. The sedative-hypnotic and anxiolytic effects of the alkaloid fraction from lotus leaves are attributed to binding to the γ-aminobutyric acid (GABA) receptor and activating the monoaminergic system.[1][4]

Proposed Interaction with the GABAergic System

This compound is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, contributing to its sedative and anxiolytic properties.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle GABA Vesicles GABA_in_synapse GABA GABA_vesicle->GABA_in_synapse GABA_synthesis->GABA_vesicle GABA_A_Receptor GABA-A Receptor GABA_in_synapse->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx N_Nornuciferine This compound N_Nornuciferine->GABA_A_Receptor Positive Allosteric Modulation

Proposed GABAergic signaling modulation by this compound.
Potential Modulation of the Monoaminergic System

Structurally similar alkaloids, such as nuciferine, have been shown to interact with a variety of dopamine and serotonin receptors.[7][8] It is plausible that this compound shares some of these targets, contributing to its psychoactive effects.

Monoaminergic_Signaling cluster_source This compound Interaction cluster_receptors Potential Receptor Targets cluster_effects Downstream Cellular Effects N_Nornuciferine This compound Dopamine_Receptors Dopamine Receptors (e.g., D2, D4) N_Nornuciferine->Dopamine_Receptors Binds (Agonist/Antagonist) Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) N_Nornuciferine->Serotonin_Receptors Binds (Agonist/Antagonist) Adenylyl_Cyclase Adenylyl Cyclase Dopamine_Receptors->Adenylyl_Cyclase Modulates Serotonin_Receptors->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Gene_Expression Altered Gene Expression PKA->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity

Potential monoaminergic signaling modulation by this compound.

Experimental Workflow: From Plant Material to Purified Compound

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Nelumbo nucifera.

Isolation_Workflow Plant_Material Nelumbo nucifera (e.g., Leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloid_Fraction Chromatography Chromatographic Purification (e.g., HPLC, CCC) Crude_Alkaloid_Fraction->Chromatography Pure_N_Nornuciferine Pure this compound Chromatography->Pure_N_Nornuciferine Analysis Structural Elucidation and Purity Analysis (NMR, MS, HPLC) Pure_N_Nornuciferine->Analysis

General workflow for the isolation of this compound.

Conclusion

This compound stands out as a significant bioactive alkaloid from Nelumbo nucifera with considerable potential for further pharmacological investigation. The methodologies for its isolation and quantification are well-established, enabling researchers to obtain high-purity material for in-depth studies. While its precise molecular targets are still being fully elucidated, the existing evidence strongly suggests that this compound's biological effects are mediated through the modulation of major inhibitory and modulatory neurotransmitter systems in the central nervous system. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of this promising natural compound.

References

An In-depth Technical Guide to N-Nornuciferine: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nornuciferine is a naturally occurring aporphine alkaloid found predominantly in the leaves of the sacred lotus, Nelumbo nucifera. As a secondary amine, it is a key derivative of its more studied counterpart, nuciferine. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and relevant bioassays are presented, alongside a summary of its spectral and pharmacokinetic data. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Stereochemistry

This compound possesses the core structure of an aporphine alkaloid, characterized by a dibenzo[de,g]quinoline ring system. Its chemical formula is C₁₈H₁₉NO₂, with a molecular weight of approximately 281.35 g/mol .[1][2] The structure features two methoxy groups at positions 1 and 2 of the aromatic ring system.

The stereochemistry of this compound is defined by the chiral center at the 6a position of the quinoline ring. Consequently, this compound can exist as two enantiomers: (6aS)-N-nornuciferine and (6aR)-N-nornuciferine. The absolute configuration of these enantiomers dictates their interaction with biological targets and their overall pharmacological profile.

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₈H₁₉NO₂[1][2]
Molecular Weight281.35 g/mol [1][2]
Melting Point128-129 °C[3]
LogP3.23[3]
pKa (most basic)8.9 (predicted)
SolubilityDMSO: 90 mg/mL[4]
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)Source
Tₘₐₓ (h)1.65-[5][6]
Cₘₐₓ (µg/mL)0.57-[5][6]
t₁/₂ (h)2.943.84[5][6]
Vd (L/kg)-15.17[5][6]
Bioavailability (F%)79.91-[5][6]

Biological Activity

This compound has been shown to interact with several biological targets, with its activity being stereospecific in some cases.

Dopamine Receptor Activity

Recent studies have elucidated the activity of this compound at dopamine receptors. It acts as an antagonist at the dopamine D1 receptor.[3] In contrast, it has been found to be inactive at the dopamine D2 receptor.[3] This selective activity at dopamine receptor subtypes suggests a potential for targeted therapeutic applications in neurological and psychiatric disorders.

Cytochrome P450 Inhibition

This compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, a key enzyme in the metabolism of many xenobiotics and therapeutic drugs.[3] It exhibits competitive inhibition of CYP2D6.[3] This property is significant for potential drug-drug interactions.

Table 3: In Vitro Biological Activity of this compound
TargetActivityIC₅₀ (µM)Kᵢ (µM)Source
Dopamine D1 ReceptorAntagonist~10 (estimated)-[3]
Dopamine D2 ReceptorInactive> 100-[3]
CYP2D6Competitive Inhibitor3.762.34[3]

Experimental Protocols

Isolation of this compound from Nelumbo nucifera

The following protocol is adapted from the method described by Ye et al. (2018).[7]

Workflow for Isolation of this compound

G A Dried and powdered lotus leaves B Extract three times with 80% ethanol A->B C Pool, filter, and concentrate extract B->C D Dissolve in water with 0.1% HCl and filter C->D E Load filtrate onto a D001 resin column D->E F Wash column with water E->F G Elute alkaloids with 95% ethanol containing 0.1% ammonia F->G H Concentrate eluent to obtain total alkaloid fraction G->H I Purify this compound by preparative HPLC H->I

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: Air-dried and powdered leaves of Nelumbo nucifera are extracted three times with 80% ethanol for 2 hours per extraction.

  • Concentration: The ethanol extracts are pooled, filtered, and concentrated to dryness under reduced pressure.

  • Acidification and Filtration: The dried extract is redissolved in deionized water containing 0.1% HCl and subsequently filtered to remove any insoluble material.

  • Column Chromatography: The acidic filtrate is loaded onto a D001 macroporous adsorption resin column.

  • Washing: The column is washed exhaustively with deionized water to remove impurities.

  • Elution: The absorbed alkaloids are eluted from the resin column using 95% ethanol containing 0.1% ammonia.

  • Final Concentration: The eluent containing the total alkaloid fraction is concentrated.

  • Purification: this compound is then purified from the total alkaloid fraction using preparative high-performance liquid chromatography (HPLC).

CYP2D6 Inhibition Assay

The following is a general protocol for determining the inhibitory potential of this compound on CYP2D6 activity, based on the methodology described by Ye et al.[3]

Experimental Workflow for CYP2D6 Inhibition Assay

G A Prepare incubation mixtures: - Human liver microsomes - Dextromethorphan (CYP2D6 substrate) - Varying concentrations of this compound B Pre-incubate for 10 minutes A->B C Initiate reaction with NADPH B->C D Incubate for 30 minutes C->D E Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., propranolol) D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS F->G H Quantify the formation of dextrorphan G->H I Calculate IC50 and Ki values H->I

Caption: Workflow for CYP2D6 inhibition assay.

Detailed Methodology:

  • Incubation Mixture Preparation: Incubation mixtures are prepared containing human liver microsomes (as a source of CYP2D6), a specific substrate for CYP2D6 (e.g., dextromethorphan), and varying concentrations of this compound.

  • Pre-incubation: The mixtures are pre-incubated for a short period (e.g., 10 minutes) to allow for temperature equilibration and any potential pre-incubation dependent inhibition.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH, the cofactor for cytochrome P450 enzymes.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) under controlled temperature conditions (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solvent, typically ice-cold acetonitrile, which also contains an internal standard for analytical quantification.

  • Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite (e.g., dextrorphan from dextromethorphan).

  • Data Analysis: The rate of metabolite formation at different concentrations of this compound is used to calculate the IC₅₀ value. To determine the mechanism of inhibition and the Kᵢ value, the assay is repeated with varying concentrations of both the substrate and this compound.

Spectral Data

Table 4: Spectral Data of this compound
TechniqueKey Features and AssignmentsSource
¹H NMR Data not fully available in a comprehensive, assigned format in the searched literature.
¹³C NMR Data not fully available in a comprehensive, assigned format in the searched literature.
Mass Spectrometry (MS) [M+H]⁺: m/z 282.149. Key Fragments: m/z 265 (loss of NH₃), m/z 250 (loss of CH₃ from methoxy group), m/z 235, m/z 234, m/z 191. The fragmentation pattern is consistent with an aporphine alkaloid structure.[1][8]
FT-IR Characteristic peaks for O-H stretching (alcohols/phenols), N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). Specific peak assignments for the pure compound are not detailed in the searched literature.[9]

Signaling Pathway Interactions

While the precise signaling cascades directly modulated by this compound are still under active investigation, its known biological activities suggest interactions with key pathways. Alkaloids from Nelumbo nucifera have been implicated in the modulation of several signaling pathways, including the PI3K/Akt/mTOR pathway.[10][11] Furthermore, the antagonist activity of this compound at the dopamine D1 receptor indicates a direct interaction with the dopamine signaling pathway.

The diagram below illustrates the putative interaction of this compound with the dopamine D1 receptor signaling cascade.

Proposed Interaction of this compound with the Dopamine D1 Receptor Pathway

G cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Dopamine Dopamine Dopamine->D1R Activates Nornuciferine This compound Nornuciferine->D1R Antagonizes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets

Caption: this compound as an antagonist of the Dopamine D1 receptor.

Conclusion

This compound is an intriguing aporphine alkaloid with defined stereochemistry and demonstrated biological activity. Its selective antagonism at the dopamine D1 receptor and potent inhibition of CYP2D6 highlight its potential as both a therapeutic lead and a compound of interest in drug metabolism studies. The availability of detailed isolation protocols facilitates its further investigation. Future research should focus on elucidating its complete spectral characterization, exploring its enantioselective synthesis, and further defining its mechanism of action in relevant signaling pathways to fully unlock its therapeutic potential.

References

The Biosynthesis of N-Nornuciferine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-nornuciferine, an aporphine alkaloid found in plants of the Nymphaeaceae family, notably Nelumbo nucifera (the sacred lotus), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts for pharmaceutical synthesis. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols for the characterization of pathway enzymes, and visualizations of the metabolic and regulatory networks.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The pathway commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor, (S)-norcoclaurine. A series of subsequent enzymatic reactions, including methylations, hydroxylations, and an intramolecular C-C phenol coupling, lead to the formation of the aporphine scaffold of this compound.

The proposed biosynthetic pathway is as follows:

  • Formation of (S)-Norcoclaurine: The pathway is initiated by the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) .

  • Methylation to (S)-Coclaurine: The 6-hydroxyl group of (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) , with S-adenosyl-L-methionine (SAM) serving as the methyl donor, to produce (S)-coclaurine.

  • N-Methylation to (S)-N-Methylcoclaurine: The secondary amine of (S)-coclaurine is then methylated by coclaurine N-methyltransferase (CNMT) , also utilizing SAM, to yield (S)-N-methylcoclaurine. This intermediate is a critical branch point in BIA biosynthesis.

  • Intramolecular C-C Phenol Coupling: The key step in the formation of the aporphine ring system is the intramolecular C-C phenol coupling of (S)-N-methylcoclaurine. This reaction is catalyzed by a cytochrome P450 enzyme, CYP80G2 . The exact intermediate formed and the subsequent steps to this compound are still under investigation, but this coupling reaction is the committed step towards the aporphine scaffold.

  • Final Steps to this compound: The product of the CYP80G2-catalyzed reaction is believed to undergo further modifications, potentially including demethylations and/or rearrangements, to yield this compound. The precise enzymes and intermediates in these final steps are not yet fully elucidated.

This compound can be further methylated by an N-methyltransferase (NnNMT) to produce nuciferine, another major aporphine alkaloid in Nelumbo nucifera.[1]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of key enzymes in the this compound biosynthetic pathway are essential for understanding the efficiency and regulation of the pathway.

EnzymeSubstrate(s)K_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹µM⁻¹)Source
Coclaurine N-Methyltransferase (CNMT) (R,S)-Coclaurine265 ± 3131.9 ± 1.10.120 ± 0.014[2]
Norreticuline380--[3]
S-adenosyl-L-methionine (SAM)650--[3]
(S)-Norcoclaurine Synthase (NCS) 4-hydroxyphenylacetaldehyde (4-HPAA)700--[4]
DopamineSigmoidal kinetics (Hill coeff. = 1.98)--[4]

Note: A kinetic isotope effect of 1.7 ± 0.1 on the value of kcat/KM was observed for the reaction of [3,5,6-2H]dopamine with NCS, suggesting that the deprotonation step is partially rate-determining.[5]

This compound Content in Nelumbo nucifera

The concentration of this compound varies depending on the plant tissue and developmental stage.

Plant PartBlooming StateThis compound Content (mg/g dry weight)Source
Flower BudsBeginning of blooming1.13[1]
One-third in bloom0.99[1]
Half in bloom0.82[1]
Three-quarters in bloom0.73[1]
In full bloom0.53[1]
Petal-0.0821% (0.821 mg/g)[2]
Leaves-Predominantly accumulates aporphine BIAs including this compound[6]
Pharmacokinetics of this compound in Rats

Understanding the pharmacokinetic properties of this compound is vital for its development as a therapeutic agent.

Administration RouteDose (mg/kg)C_max_ (µg/mL)T_max_ (h)t_1/2_ (h)V_d_ (L/kg)Oral Bioavailability (%)Source
Oral500.571.652.94-79.91[7][8]
Intravenous10--3.8415.17-[7][8]
Intravenous (Brain)200.16 (unbound)1.221.3916.17-[7][8]

Experimental Protocols

(S)-Norcoclaurine Synthase (NCS) Assay

This protocol describes a method for determining the activity of (S)-norcoclaurine synthase.

Materials:

  • Purified recombinant NCS enzyme

  • Dopamine hydrochloride

  • 4-hydroxyphenylacetaldehyde (4-HPAA)

  • HEPES buffer (100 mM, pH 7.5)

  • Ascorbic acid

  • DMSO

  • Reaction tubes (e.g., 2 mL Eppendorf tubes)

  • Shaking incubator

  • HPLC system for product analysis

Procedure:

  • Prepare the reaction mixture: In a 2 mL reaction tube, combine the following components to a final volume of 500 µL:

    • 100 mM HEPES buffer, pH 7.5

    • 5 mM Ascorbic acid

    • 10 mM Dopamine hydrochloride

    • 1 mM 4-HPAA

    • 20% (v/v) DMSO

    • Purified NCS enzyme (e.g., 0.5 mg)

  • Incubation: Incubate the reaction mixture at 40°C with shaking at 1000 rpm for a defined period (e.g., 24 hours for qualitative analysis, or shorter time points for kinetic studies).[9]

  • Reaction Termination: Stop the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) to extract the product, or by adding a quenching agent like an acid.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to separate the phases.

    • Analyze the organic phase or the supernatant by HPLC to quantify the formation of (S)-norcoclaurine.

    • Use an appropriate HPLC column and mobile phase to achieve separation of substrate and product. Detection can be performed using a UV detector at a suitable wavelength (e.g., 280 nm).

    • Quantify the product by comparing the peak area to a standard curve of authentic (S)-norcoclaurine.

For Radioactive Assay:

  • Use [8-¹⁴C]dopamine as a substrate.

  • After incubation, spot the reaction mixture onto a silica gel TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., n-butanol:acetic acid:water).

  • Visualize the radiolabeled product by autoradiography.

Coclaurine N-Methyltransferase (CNMT) Colorimetric Assay

This assay is suitable for high-throughput screening of CNMT activity and substrate specificity.

Materials:

  • Purified recombinant CNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Substrate (e.g., (R,S)-coclaurine)

  • S-adenosylhomocysteine hydrolase (SAHH)

  • Thio-Glo™ 1 (or other suitable thiol-detecting reagent)

  • Buffer (e.g., potassium phosphate buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of a 96-well microplate, combine the following:

    • Potassium phosphate buffer

    • CNMT enzyme

    • SAHH enzyme

    • SAM

    • Substrate solution

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection:

    • Add the thiol-detecting reagent (e.g., Thio-Glo™ 1) to each well. This reagent reacts with the S-adenosylhomocysteine (SAH) produced during the methylation reaction, which is hydrolyzed by SAHH to homocysteine, a thiol.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the amount of SAH produced, and thus to the activity of the CNMT enzyme.

CYP80G2 (Cytochrome P450) Enzyme Assay

This protocol describes a method for assaying the activity of CYP80G2 using heterologously expressed enzyme in yeast microsomes.

Materials:

  • Yeast microsomes containing recombinant CYP80G2

  • Substrate (e.g., (S)-N-methylcoclaurine)

  • NADPH

  • HEPES buffer (50 mM, pH 7.6)

  • Reaction tubes

  • Incubator

  • HPLC system

Procedure:

  • Prepare Microsomes: Prepare yeast microsomal fractions from yeast cells expressing CYP80G2 as described in the literature. Resuspend the microsomes in 50 mM HEPES buffer (pH 7.6).[10]

  • Set up the reaction: In a reaction tube, combine:

    • HEPES buffer

    • Yeast microsomes containing CYP80G2

    • Substrate solution (e.g., (S)-N-methylcoclaurine)

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or ethyl acetate.

  • Product Extraction and Analysis:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

    • Analyze the product by HPLC, using a suitable column and mobile phase to separate the product from the substrate. Detection can be performed with a photodiode array detector at 280 nm.[10]

Quantification of this compound in Plant Material by HPLC-MS

This protocol provides a general workflow for the extraction and quantification of this compound from plant tissues.

Materials:

  • Fresh or dried plant material (e.g., Nelumbo nucifera leaves)

  • Methanol

  • 0.1% Triethylamine aqueous solution

  • Acetonitrile

  • Homogenizer

  • Centrifuge

  • HPLC-MS system with an ESI source

  • C18 reverse-phase HPLC column (e.g., Shimadzu VP-ODS)[11]

Procedure:

  • Sample Preparation:

    • Grind the dried plant material into a fine powder.

    • Weigh a precise amount of the powdered material.

  • Extraction:

    • Extract the powder with methanol under reflux or by sonication.

    • Filter the extract and concentrate it under reduced pressure.

  • Chromatographic Separation:

    • Dissolve the dried extract in the initial mobile phase.

    • Inject an aliquot into the HPLC-MS system.

    • Perform a gradient elution using a mobile phase consisting of 0.1% triethylamine aqueous solution (A) and acetonitrile (B). The gradient program should be optimized for the separation of this compound and other related alkaloids.[11]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for the protonated molecular ion of this compound ([M+H]⁺).

  • Quantification:

    • Generate a standard curve using an authentic standard of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Investigation of WRKY Transcription Factor Regulation

This workflow outlines key experiments to investigate the role of WRKY transcription factors in regulating N-nornuc### 4. Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_precursors Precursors cluster_pathway Core Benzylisoquinoline Alkaloid Pathway cluster_aporphine Aporphine Alkaloid Formation cluster_downstream Further Modification Dopamine Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS 4HPAA 4-Hydroxyphenyl- acetaldehyde 4HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT Aporphine_Intermediate Aporphine Intermediate S_N_Methylcoclaurine->Aporphine_Intermediate CYP80G2 N_Nornuciferine This compound Aporphine_Intermediate->N_Nornuciferine Multiple Steps Nuciferine Nuciferine N_Nornuciferine->Nuciferine NnNMT

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Activity Assay

Enzyme Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Buffer, Substrate, and Enzyme Solutions Setup_Reaction Combine Reagents in Reaction Vessel Prepare_Reagents->Setup_Reaction Incubate Incubate at Optimal Temperature and Time Setup_Reaction->Incubate Terminate Stop Reaction (e.g., add solvent) Incubate->Terminate Extract_Product Extract Product (if necessary) Terminate->Extract_Product Analyze Analyze by HPLC or Spectrophotometry Extract_Product->Analyze Quantify Quantify Product Formation Analyze->Quantify

Caption: General workflow for an enzyme activity assay.

Regulatory Network of this compound Biosynthesis

Regulatory Network cluster_signals External/Internal Signals cluster_regulation Transcriptional Regulation cluster_genes Biosynthetic Genes cluster_product Product Wounding Wounding WRKY_TF WRKY Transcription Factors Wounding->WRKY_TF Elicitors Elicitors Elicitors->WRKY_TF NCS_gene NCS WRKY_TF->NCS_gene Activates 6OMT_gene 6OMT WRKY_TF->6OMT_gene Activates CNMT_gene CNMT WRKY_TF->CNMT_gene Activates CYP80G2_gene CYP80G2 WRKY_TF->CYP80G2_gene Activates N_Nornuciferine_prod This compound Accumulation NCS_gene->N_Nornuciferine_prod 6OMT_gene->N_Nornuciferine_prod CNMT_gene->N_Nornuciferine_prod CYP80G2_gene->N_Nornuciferine_prod

Caption: Proposed regulatory network of this compound biosynthesis.

References

N-Nornuciferine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nornuciferine is an aporphine alkaloid naturally occurring in the leaves of the sacred lotus (Nelumbo nucifera). As one of the primary bioactive constituents of this plant, which has a long history in traditional medicine, this compound has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, synthesis, pharmacology, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValueReference
CAS Number 4846-19-9[1][2]
Molecular Formula C18H19NO2[1][2]
Molecular Weight 281.35 g/mol [1][2]
IUPAC Name (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline[1][2]

Synthesis

The total synthesis of (R)-nornuciferine, the enantiomer of this compound, has been achieved, providing a viable synthetic route to this class of compounds. The general strategy involves a multi-step process that can be adapted for the synthesis of this compound.[3]

A key synthetic approach involves the following sequence:

  • Bischler–Napieralski Cyclization: This reaction forms the core tetrahydroisoquinoline structure.

  • Asymmetric Transfer Hydrogenation: A Ruthenium-catalyzed asymmetric transfer hydrogenation is employed to establish the desired stereochemistry.[3]

  • Palladium-Catalyzed Arylation: An intramolecular arylation reaction, catalyzed by a palladium complex, is used to construct the aporphine ring system.[3]

This synthetic strategy offers a pathway for producing this compound and its analogs for further pharmacological investigation, overcoming the limitations of natural product isolation.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, with notable interactions with metabolic enzymes and neurotransmitter receptors.

Enzyme Inhibition

This compound is a potent and selective inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in the metabolism of numerous xenobiotics and therapeutic drugs. It displays weak to no inhibitory activity against other major CYP450 isoforms.

ParameterValueReference
Target Enzyme Cytochrome P450 2D6 (CYP2D6)
IC50 3.76 µM
Ki 2.34 µM
Inhibition Type Competitive
Other CYP Isoforms (Weak/No Inhibition) CYP2C19, CYP3A4, CYP2E1, CYP2C9
Receptor Activity

Studies have revealed that this compound acts as a moderate antagonist at the dopamine D1 receptor.[4][5] In contrast, it has been found to be inactive at the dopamine D2 receptor and the serotonin 5-HT2A receptor.[4][5]

ReceptorActivityIC50Reference
Dopamine D1 AntagonistModerately Potent (Specific value not detailed in the provided search results)[4][5]
Dopamine D2 Inactive-[4][5]
Serotonin 5-HT2A Inactive-[4][5]
Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is rapidly absorbed and can penetrate the blood-brain barrier, suggesting its potential for centrally-mediated effects.

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)Reference
Cmax 0.57 µg/mL-
Tmax 1.65 h-
t1/2 2.94 h3.84 h
Vd -15.17 L/kg
Oral Bioavailability 79.91%-

Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the parent compound, nuciferine, and extracts of Nelumbo nucifera provide strong indications of its potential mechanisms of action.

Dopamine D1 Receptor Antagonism

As a dopamine D1 receptor antagonist, this compound is expected to modulate downstream signaling cascades typically activated by dopamine. This includes the regulation of adenylyl cyclase and cyclic AMP (cAMP) production.

G cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs D1R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Dopamine Dopamine Dopamine->D1R N_Nornuciferine This compound N_Nornuciferine->D1R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 1: Proposed mechanism of this compound at the Dopamine D1 Receptor.

Potential Inhibition of the PI3K/AKT/mTOR Pathway

Extracts from Nelumbo nucifera and the related alkaloid, nuciferine, have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[6][7][8][9][10] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. It is plausible that this compound contributes to this inhibitory activity.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K GrowthFactor Growth Factor GrowthFactor->Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation N_Nornuciferine This compound (Proposed) N_Nornuciferine->PI3K N_Nornuciferine->AKT N_Nornuciferine->mTOR

Figure 2: Proposed inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay

The following protocol is a representative method for determining the inhibitory potential of this compound on CYP2D6 activity.

G Start Start Preparation Prepare Incubation Mixture: - CYP2D6 Supersomes - Dextromethorphan (Substrate) - this compound (Inhibitor) Start->Preparation Preincubation Pre-incubate at 37°C for 10 min Preparation->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C for 30 min Initiation->Incubation Termination Stop Reaction with Acetonitrile containing Propranolol (Internal Standard) Incubation->Termination Centrifugation Centrifuge at 15,000 x g for 10 min at 4°C Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis End End Analysis->End

Figure 3: Experimental workflow for the in vitro CYP2D6 inhibition assay.

In Vivo Pharmacokinetic Study in Rats

The following outlines the general procedure for assessing the pharmacokinetic properties of this compound in a rodent model.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Administration:

    • Oral: this compound is administered by oral gavage.

    • Intravenous: this compound is administered via the tail vein.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. For brain penetration studies, brain microdialysis can be employed to collect cerebrospinal fluid.

  • Sample Processing: Plasma is separated from blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in plasma and brain dialysate is quantified using a validated Ultra-Performance Liquid Chromatography (UPLC) method with a suitable detector (e.g., photodiode array or mass spectrometry).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, t1/2, Vd, and bioavailability.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and intriguing pharmacological activities. Its potent and selective inhibition of CYP2D6, coupled with its ability to cross the blood-brain barrier and antagonize the dopamine D1 receptor, suggests a range of potential therapeutic applications. The likely involvement of the PI3K/AKT/mTOR signaling pathway further broadens its scope of interest. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts in harnessing its therapeutic potential.

References

An In-Depth Technical Guide to the Pharmacological Properties of N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nornuciferine is an aporphine alkaloid found in the leaves of Nelumbo nucifera (the sacred lotus). As a pharmacologically active compound, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its receptor interactions, pharmacokinetic profile, and metabolic enzyme inhibition. The information is presented to support further research and drug development efforts.

Pharmacokinetic Properties

This compound exhibits rapid absorption and good bioavailability in preclinical studies. It can cross the blood-brain barrier, suggesting its potential for centrally-acting therapeutic effects.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)Brain (after 20 mg/kg i.v.)
Tmax (h) 1.65 ± 0.78-1.22
Cmax (µg/mL) 0.57 ± 0.10-0.16 (unbound)
t1/2,λz (h) 2.94 ± 0.403.84 ± 1.271.39
AUC0-inf (µg·h/mL) 3.40 ± 0.700.85 ± 0.28-
Vd,λz (L/kg) 10.34 ± 2.6415.17 ± 2.17-
CL (L/h/kg) 2.44 ± 0.562.61 ± 1.13-
MRTINF (h) 4.71 ± 0.724.94 ± 1.832.98
F (%) 79.91--
Vd,λz/F (L/kg) --16.17

Data sourced from pharmacokinetic studies in rats[1][2][3][4].

Receptor Binding Profile

Current research indicates that this compound possesses antagonist activity at the dopamine D1 receptor. Limited screening has shown it to be inactive at the dopamine D2 and serotonin 5-HT2A receptors. A broader receptor binding profile is not yet extensively documented in publicly available literature.

Table 2: Receptor Binding and Functional Activity of this compound
TargetAssay TypeSpeciesCell LineValueReference
Dopamine D1 Receptor Antagonist Activity (FLIPR)HumanHEK293IC50: Moderately active[5][6][7]
Dopamine D2 Receptor Antagonist Activity (FLIPR)HumanHEK293Inactive[5][6][7]
Serotonin 5-HT2A Receptor Antagonist Activity (FLIPR)HumanHEK293Inactive[5][6]

Enzyme Inhibition

This compound has been identified as a competitive inhibitor of the cytochrome P450 enzyme CYP2D6. This interaction is important to consider in drug development due to the potential for drug-drug interactions, as CYP2D6 is responsible for the metabolism of a significant number of clinically used drugs.

Table 3: this compound Inhibition of Human CYP2D6
EnzymeSubstrateInhibition TypeValue
CYP2D6 DextromethorphanCompetitiveKi: 2.34 µM

Signaling Pathways

As a dopamine D1 receptor antagonist, this compound is hypothesized to modulate downstream signaling pathways typically activated by D1 receptor agonism. The canonical D1 receptor signaling pathway involves the activation of Gαs/olf, leading to increased adenylyl cyclase activity, a rise in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and other proteins involved in the MAPK/ERK pathway. By antagonizing the D1 receptor, this compound would be expected to inhibit this cascade.

Please note: The following diagram illustrates the hypothesized signaling pathway based on the known function of Dopamine D1 receptor antagonists. Direct experimental evidence confirming the modulation of these specific signaling molecules by this compound is not yet available in the reviewed literature.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK CREB CREB PKA->CREB pERK pERK ERK->pERK Phosphorylation pCREB pCREB pERK->pCREB CREB->pCREB Phosphorylation Gene Gene Transcription pCREB->Gene Dopamine Dopamine (Agonist) Dopamine->D1R Activates N_Nornuciferine This compound (Antagonist) N_Nornuciferine->D1R Blocks

Hypothesized Dopamine D1 Antagonist Signaling Pathway.

Experimental Protocols

Dopamine Receptor Antagonist Activity Assay (FLIPR)

The antagonist activity of this compound at dopamine D1 and D2 receptors was determined using a Fluorometric Imaging Plate Reader (FLIPR) based calcium flux assay in Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective human dopamine receptor.

  • Cell Culture: HEK293 cells expressing either the human dopamine D1 or D2 receptor are cultured in appropriate media and seeded into 384-well black-wall, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor like probenecid to prevent dye extrusion. This incubation is typically carried out for 1 hour at 37°C.

  • Compound Addition: this compound at various concentrations is added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Challenge: A known dopamine D1 or D2 receptor agonist (e.g., Dopamine or SKF-38393 for D1) is added at a concentration that elicits a sub-maximal response (EC80).

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity before and after the addition of the agonist. A decrease in the agonist-induced calcium flux in the presence of this compound indicates antagonist activity.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the agonist response.

G A Seed D1/D2 expressing HEK293 cells in 384-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with This compound B->C D Add Dopamine Receptor Agonist (e.g., Dopamine) C->D E Measure Calcium Flux (Fluorescence) D->E F Calculate IC50 E->F

Workflow for FLIPR-based Dopamine Receptor Antagonist Assay.
CYP2D6 Inhibition Assay

The inhibitory potential of this compound on CYP2D6 activity is assessed using human liver microsomes and a probe substrate.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a specific CYP2D6 substrate (e.g., Dextromethorphan), and various concentrations of this compound in a phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow this compound to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan).

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (no inhibitor). The Ki value is determined by fitting the data to an appropriate enzyme inhibition model (e.g., competitive inhibition).

G A Prepare incubation mixture: Human Liver Microsomes, Dextromethorphan, this compound B Pre-incubate at 37°C A->B C Initiate reaction with NADPH-regenerating system B->C D Incubate at 37°C C->D E Terminate reaction with ice-cold acetonitrile D->E F Analyze Dextrorphan formation by LC-MS/MS E->F G Determine Ki value F->G

Workflow for In Vitro CYP2D6 Inhibition Assay.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile, primarily characterized by its antagonist activity at the dopamine D1 receptor and its inhibition of CYP2D6. Its ability to cross the blood-brain barrier makes it a candidate for development as a centrally-acting therapeutic.

However, to fully elucidate its therapeutic potential and safety profile, further research is warranted. Key areas for future investigation include:

  • Comprehensive Receptor Screening: A broad receptor binding panel is necessary to identify potential off-target effects and to fully understand the compound's selectivity profile.

  • In Vivo Efficacy Studies: Preclinical studies in relevant animal models are required to establish the therapeutic efficacy of this compound for specific indications.

  • Signaling Pathway Elucidation: Direct experimental validation of the downstream signaling effects of this compound's interaction with the D1 receptor is crucial for a complete mechanistic understanding.

  • Metabolism and Drug-Drug Interaction Studies: A thorough characterization of this compound's metabolic pathways and its potential for drug-drug interactions beyond CYP2D6 is essential for clinical development.

This technical guide provides a foundation for these future studies and serves as a valuable resource for researchers and drug development professionals interested in the pharmacological properties of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nornuciferine is an aporphine alkaloid isolated from the leaves of the sacred lotus, Nelumbo nucifera. While its structural analog, nuciferine, has a broad and complex pharmacological profile, current research indicates that this compound possesses a more targeted and distinct mechanism of action. This guide synthesizes the available scientific literature to provide a detailed overview of its molecular interactions. The primary known mechanisms of action for this compound are moderate antagonism of the Dopamine D1 receptor and potent, competitive inhibition of the Cytochrome P450 2D6 (CYP2D6) enzyme. Notably, it has been found to be inactive at the Dopamine D2 and Serotonin 5-HT2A receptors[1][2]. This specific profile suggests its potential for targeted therapeutic applications and highlights the importance of considering its impact on drug metabolism.

Core Mechanism of Action: Receptor and Enzyme Interactions

The primary pharmacological activity of this compound is characterized by its interactions with specific central nervous system receptors and a key metabolic enzyme.

Dopamine and Serotonin Receptor Activity

The most definitive study on the receptor activity of this compound utilized a Fluorometric Imaging Plate Reader (FLIPR) assay with Human Embryonic Kidney (HEK293) cells expressing specific human receptors[1][2]. Among eight alkaloids tested from Nelumbo nucifera, this compound was identified as the least potent, with a specific and limited spectrum of activity[1][2].

  • Dopamine D1 Receptor (D₁R): this compound functions as a moderate antagonist at the D₁ receptor[1][2]. It inhibits the receptor, preventing activation by the endogenous ligand, dopamine. However, a specific IC₅₀ value has not been reported in the literature.

  • Dopamine D2 Receptor (D₂R): The compound was found to be inactive at the D₂ receptor[1][2].

  • Serotonin 2A Receptor (5-HT₂ₐR): The compound was found to be inactive at the 5-HT₂ₐ receptor[1][2].

This profile contrasts sharply with the related alkaloid, nuciferine, which displays a much broader activity range, including partial agonism at D₂ receptors and antagonism at multiple serotonin receptors[3][4][5][6]. The lack of a methyl group on the nitrogen atom in this compound is suggested to be a key structural determinant for its distinct receptor activity profile[1][2].

Enzyme Inhibition

This compound has been identified as a potent inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in the metabolism of numerous therapeutic drugs.

  • CYP2D6 Inhibition: Studies show that this compound strongly inhibits CYP2D6 activity through a competitive inhibition mechanism. This interaction is significant as CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, and its inhibition can lead to significant drug-drug interactions.

Data Presentation: Quantitative Analysis

The quantitative data available for this compound's molecular interactions are summarized below. The scarcity of data for receptor binding affinities is a notable gap in the current literature.

Table 1: Receptor Activity Profile of this compound

Receptor/Transporter Cell Line Assay Type Activity Potency (IC₅₀) Reference(s)
Dopamine D₁ HEK293 FLIPR Antagonist Moderate (Value not reported) [1][2]
Dopamine D₂ HEK293 FLIPR Inactive N/A [1][2]

| Serotonin 5-HT₂ₐ | HEK293 | FLIPR | Inactive | N/A |[1][2] |

Table 2: Enzyme Inhibition Profile of this compound

Enzyme Substrate Inhibition Type Kᵢ IC₅₀ Reference(s)

| CYP2D6 | Dextromethorphan | Competitive | 2.34 µM | 3.76 µM | |

Signaling Pathways and Visualizations

Based on its identified molecular targets, the following signaling pathways and experimental workflows are described.

Postulated D₁ Receptor Signaling Pathway

As a D₁ receptor antagonist, this compound is expected to inhibit the canonical Gαs/olf-coupled signaling cascade. This pathway is crucial for regulating neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_membrane Plasma Membrane D1R Dopamine D₁ Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G_protein->AC Activates Dopamine Dopamine Dopamine->D1R Activation Nornuciferine This compound Nornuciferine->D1R Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation & Gene Transcription PKA->CREB Phosphorylates

Postulated antagonistic action of this compound on D₁R signaling.

Experimental Protocols

The following sections detail the methodologies cited for determining the primary mechanisms of action of this compound.

Protocol: Receptor Activity Screening via FLIPR Assay

This protocol describes a generalized method for identifying receptor antagonists using a calcium mobilization assay, as performed on this compound and related alkaloids[1][2].

  • Objective: To determine if a test compound can antagonize the activation of a Gq-coupled or Gs/Gi-coupled (via chimeric G-proteins) receptor upon stimulation with a known agonist.

  • Materials:

    • HEK293 cells stably expressing the receptor of interest (e.g., D₁R, D₂R).

    • Cell culture medium (e.g., DMEM) and supplements.

    • Black, clear-bottom 96-well or 384-well microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compound (this compound) and known receptor agonist (Dopamine).

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Methodology:

    • Cell Plating: Seed HEK293 cells expressing the target receptor into black, clear-bottom microplates and culture overnight to allow for adherence.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (containing the fluorescent dye and probenecid) to each well. Incubate the plate for approximately 30-60 minutes at 37°C to allow for dye uptake.

    • Compound Addition (Antagonist): Place the plate into the FLIPR instrument. A baseline fluorescence reading is taken. The instrument then adds a specific concentration of the test compound (this compound) to the wells. The plate is incubated for a defined period (e.g., 15-30 minutes).

    • Agonist Challenge: Following incubation with the test compound, the FLIPR instrument performs a second addition, this time with a known agonist (e.g., Dopamine) at a concentration designed to elicit a strong response (e.g., EC₈₀).

    • Signal Detection: Fluorescence intensity is monitored in real-time throughout the experiment. An increase in intracellular calcium upon agonist binding leads to a sharp increase in fluorescence.

  • Data Interpretation:

    • No Antagonism: A robust increase in fluorescence after the agonist challenge indicates the test compound did not block the receptor.

    • Antagonism: A blunted or absent fluorescence signal after the agonist challenge indicates that the test compound successfully antagonized the receptor. The degree of inhibition can be used to calculate an IC₅₀ value.

FLIPR_Workflow Plating 1. Seed Receptor-Expressing HEK293 Cells in Microplate Incubate1 2. Incubate Overnight Plating->Incubate1 DyeLoading 3. Load Cells with Calcium-Sensitive Dye Incubate1->DyeLoading Incubate2 4. Incubate (30-60 min) DyeLoading->Incubate2 FLIPR_Read1 5. Baseline Fluorescence Reading (FLIPR Instrument) Incubate2->FLIPR_Read1 Add_Antagonist 6. Add Test Compound (e.g., this compound) FLIPR_Read1->Add_Antagonist Incubate3 7. Incubate (15-30 min) Add_Antagonist->Incubate3 Add_Agonist 8. Add Receptor Agonist (e.g., Dopamine) Incubate3->Add_Agonist FLIPR_Read2 9. Monitor Fluorescence Change (Real-Time) Add_Agonist->FLIPR_Read2 Analysis 10. Data Analysis (Calculate Inhibition & IC₅₀) FLIPR_Read2->Analysis

Generalized workflow for a FLIPR-based antagonist screening assay.
Protocol: CYP2D6 Inhibition Assay

This protocol outlines a typical in vitro method to determine the inhibitory potential and kinetics of a compound on CYP2D6.

  • Objective: To quantify the IC₅₀ and Kᵢ of this compound for the CYP2D6 enzyme.

  • Materials:

    • Human Liver Microsomes (HLM) or recombinant human CYP2D6 enzyme.

    • Phosphate buffer (pH 7.4).

    • CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol).

    • Test inhibitor (this compound) at various concentrations.

    • NADPH regenerating system (cofactor for CYP activity).

    • Acetonitrile (ice-cold, for reaction termination).

    • Internal standard (for analytical quantification).

    • LC-MS/MS system for analysis.

  • Methodology:

    • Incubation Preparation: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (or recombinant enzyme), and various concentrations of this compound. For Kᵢ determination, multiple substrate concentrations are used at each inhibitor concentration.

    • Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the CYP2D6 substrate to the mixtures, then initiate the enzymatic reaction by adding the NADPH regenerating system.

    • Reaction Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C in a shaking water bath. The time is chosen to be within the linear range of metabolite formation.

    • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the samples at high speed (e.g., 15,000g) to precipitate proteins.

    • Analysis: Inject the supernatant into an LC-MS/MS system to quantify the formation of the specific metabolite (e.g., Dextrorphan from Dextromethorphan).

  • Data Interpretation:

    • IC₅₀ Determination: Plot the percentage of enzyme activity versus the log concentration of this compound. Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

    • Kᵢ Determination: Analyze the reaction rates at different substrate and inhibitor concentrations using enzyme kinetic models (e.g., Lineweaver-Burk or Dixon plots) to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

The mechanism of action of this compound is defined by two key interactions: moderate antagonism of the dopamine D₁ receptor and competitive inhibition of the CYP2D6 enzyme. Its inactivity at D₂ and 5-HT₂ₐ receptors gives it a more selective profile than other related alkaloids from Nelumbo nucifera.

Significant gaps in the current understanding remain. Future research should prioritize:

  • Quantitative D₁ Receptor Affinity: Determining a precise IC₅₀ or Kᵢ value for this compound at the D₁ receptor is essential for understanding its potency.

  • Broad Receptor Screening: A comprehensive screening panel is needed to determine its activity at other CNS receptors and rule out off-target effects.

  • Functional Downstream Assays: Direct measurement of cAMP levels in response to this compound is required to confirm the functional consequences of its D₁ receptor antagonism.

  • In Vivo Correlation: Preclinical studies are necessary to correlate these molecular mechanisms with physiological and behavioral outcomes, considering both its CNS receptor activity and its potential for drug-drug interactions via CYP2D6 inhibition.

References

N-Nornuciferine: A Technical Guide on Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nornuciferine is a prominent aporphine alkaloid isolated from the leaves of the sacred lotus, Nelumbo nucifera. Traditionally used in herbal medicine, this compound is now the subject of scientific investigation for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications. We present collated quantitative data on its enzymatic and receptor interactions, detailed experimental protocols from key studies, and visual representations of its metabolic interactions and experimental workflows to support further research and development.

Introduction

This compound, a demethylated analog of the more extensively studied nuciferine, is a key bioactive constituent of Nelumbo nucifera.[1] The leaves of the lotus plant have a long history of use in traditional medicine for conditions related to obesity and hyperlipidemia.[2][3] Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, identifying specific alkaloids like this compound as significant contributors. This document synthesizes the available technical data to provide a detailed resource for professionals in the fields of pharmacology and drug development.

Pharmacodynamics: Receptor and Enzyme Interactions

The primary molecular interactions of this compound identified to date involve the inhibition of a key metabolic enzyme and modest interactions with dopamine receptors. Unlike its close analog nuciferine, which displays a broad receptor profile, this compound appears to be more selective, with a notable lack of activity at several major CNS receptors.[2][4]

Interaction with Cytochrome P450 Enzymes

This compound is a potent and competitive inhibitor of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of numerous clinically used drugs.[2] It demonstrates weak to no inhibitory activity against other tested P450 isoenzymes, including CYP2C19, CYP3A4, CYP2E1, and CYP2C9.[2] This specific and potent inhibition of CYP2D6 suggests a high potential for drug-drug interactions.

Dopamine Receptor Activity

Recent studies have characterized this compound as a weak antagonist of the dopamine D1 receptor.[2][5] In a functional assay using HEK293 cells expressing the D1 receptor, this compound demonstrated inhibitory activity in the low micromolar range.[2][5] Notably, it was found to be inactive at the dopamine D2 receptor in the same study.[2][5]

Other CNS Receptor Interactions

Screening assays have revealed a lack of significant activity at several other key CNS receptors. This compound was found to be inactive at the serotonin 2A (5-HT2A) receptor.[2] Furthermore, in a comprehensive screen of extracts and pure compounds from Nelumbo nucifera, this compound showed no binding affinity for cannabinoid receptors (CB1 and CB2) or opioid receptors (mu, delta, kappa).[4]

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data on the pharmacodynamic and pharmacokinetic properties of this compound.

Table 1: Enzyme and Receptor Interaction Profile of this compound

TargetAssay TypeSpeciesSystemValueUnitReference
CYP2D6 InhibitionHumanMicrosomesIC₅₀ = 3.76µM[2]
CYP2D6 Inhibition (Competitive)HumanMicrosomesKᵢ = 2.34µM[2]
Dopamine D1 Receptor Antagonist ActivityHumanHEK293 CellsIC₅₀ = 38.47 ± 4.54µM[5]
Dopamine D2 Receptor Antagonist ActivityHumanHEK293 CellsInactive-[2][5]
Serotonin 2A Receptor Antagonist ActivityHumanHEK293 CellsInactive-[2]
Cannabinoid CB1/CB2 Radioligand Binding--No Affinity-[4]
Opioid (μ, δ, κ) Radioligand Binding--No Affinity-[4]

Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats reveal that this compound is readily absorbed after oral administration and can efficiently cross the blood-brain barrier.[3][6] It exhibits a relatively long elimination half-life and a large volume of distribution, indicating widespread tissue distribution.[3][7] The oral bioavailability of this compound was found to be notably high.[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)UnitReference
Cₘₐₓ 0.57-µg/mL[6]
Tₘₐₓ 1.65-h[6]
t₁/₂ 2.943.84h[6][7]
Vd -15.17L/kg[6][7]
Oral Bioavailability (F) 79.91-%[6][7]

Table 3: Pharmacokinetic Parameters of this compound in Rat Brain

ParameterIntravenous Administration (20 mg/kg)UnitReference
Cₘₐₓ (unbound) 0.16µg/mL[3][6]
Tₘₐₓ 1.22h[3][6]
t₁/₂ 1.39h[3][6]
Vd/F 16.17L/kg[3][6]

Potential Therapeutic Effects

While direct clinical evidence is lacking, the preclinical data suggest several potential therapeutic avenues for this compound:

  • Drug Metabolism Modulation: Its potent and selective inhibition of CYP2D6 could be leveraged to modulate the metabolism of co-administered drugs, potentially serving as a pharmacokinetic booster. However, this also carries a significant risk of adverse drug-drug interactions that requires careful consideration.

  • Neurological and Psychiatric Disorders: The broader alkaloid fraction from lotus leaves, which contains this compound, has been shown to have sedative-hypnotic and anxiolytic effects, possibly through interaction with the GABAergic and monoaminergic systems.[3][6] Although this compound's own activity at dopamine D1 receptors is weak, its ability to cross the blood-brain barrier and its presence in these active extracts warrant further investigation into its specific contribution to these CNS effects.[6]

  • Metabolic Disorders: Associated with the traditional use of lotus leaf for weight management, alkaloids are implicated in anti-hyperlipidemia and anti-obesity effects.[1][2] The precise role of this compound in these metabolic activities remains to be fully elucidated.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay
  • Objective: To determine the inhibitory constant (Ki) of this compound on CYP2D6-catalyzed dextromethorphan O-demethylation.

  • Materials: Human liver microsomes, this compound, Dextromethorphan (CYP2D6 substrate), NADPH (cofactor), ice-cold acetonitrile, propranolol (internal standard), LC-MS/MS system.

  • Methodology:

    • Prepare incubation mixtures containing human liver microsomes and various concentrations of this compound (e.g., 0 to 25 µM).

    • Add varying concentrations of the CYP2D6 substrate, dextromethorphan (e.g., 1 to 10 µM).

    • Pre-incubate the mixtures for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard (propranolol).

    • Centrifuge the mixtures at 15,000g for 10 minutes at 4°C to precipitate proteins.

    • Inject a 10 µL aliquot of the supernatant into an LC-MS/MS system for quantification of the metabolite.

    • Perform all incubation tests in triplicate.

    • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots).

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of this compound in rat plasma and brain.

  • Animal Model: Male Sprague-Dawley rats (200 ± 20 g).[2]

  • Methodology:

    • Drug Administration: Administer a lotus leaf alkaloid fraction containing a known amount of this compound either orally (e.g., 50 mg/kg) or intravenously (e.g., 10 mg/kg for plasma; 20 mg/kg for brain microdialysis).[6]

    • Plasma Sample Collection:

      • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes.

      • Centrifuge the blood samples to separate plasma.

      • Store plasma samples at -80°C until analysis.

    • Brain Microdialysis:

      • Surgically implant a microdialysis probe into the brain (e.g., lateral ventricle).

      • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).[2]

      • Collect dialysate samples at specified time intervals.

    • Sample Analysis:

      • Extract this compound from plasma or dialysate samples.

      • Quantify the concentration of this compound using a validated Ultra-Performance Liquid Chromatography (UPLC) method with Photodiode Array (PDA) detection.[6]

    • Pharmacokinetic Analysis:

      • Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, Vd, AUC, F).[3]

Visualizations: Workflows and Signaling

The following diagrams, generated using Graphviz DOT language, illustrate key experimental and logical processes related to this compound research.

CYP2D6_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mics Prepare Human Liver Microsomes mix Combine Microsomes, This compound, Substrate prep_mics->mix prep_nn Prepare this compound (0-25 µM) prep_nn->mix prep_sub Prepare Substrate (Dextromethorphan, 1-10 µM) prep_sub->mix pre_inc Pre-incubate (10 min, 37°C) mix->pre_inc initiate Initiate with NADPH pre_inc->initiate incubate Incubate (30 min, 37°C) initiate->incubate terminate Terminate with Acetonitrile + IS incubate->terminate centrifuge Centrifuge (15,000g, 10 min) terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze via LC-MS/MS supernatant->lcms calc Calculate Ki Value lcms->calc

Caption: Experimental workflow for the in vitro CYP2D6 inhibition assay.

PK_Study_Workflow cluster_plasma Plasma PK cluster_brain Brain PK cluster_analysis Analysis start Sprague-Dawley Rats admin Drug Administration (Oral or IV) start->admin blood Collect Blood Samples (Time Points) admin->blood implant Implant Microdialysis Probe admin->implant plasma Separate Plasma blood->plasma store_p Store at -80°C plasma->store_p analyze Quantify this compound (UPLC-PDA) store_p->analyze perfuse Perfuse with aCSF implant->perfuse dialysate Collect Dialysate (Time Intervals) perfuse->dialysate dialysate->analyze calc Calculate PK Parameters (Non-compartmental) analyze->calc result Plasma & Brain PK Profile calc->result

Caption: Workflow for the in vivo pharmacokinetic study in rats.

Signaling_Pathway cluster_cns Central Nervous System cluster_liver Liver (Metabolism) NN This compound BBB Blood-Brain Barrier NN->BBB Crosses CYP2D6 CYP2D6 Enzyme NN->CYP2D6 Inhibits D1R Dopamine D1 Receptor BBB->D1R Interacts with Neuron Postsynaptic Neuron D1R->Neuron Dopamine Dopamine Dopamine->D1R Binds Effect Modulation of Neuronal Signaling (Weak Antagonism) Neuron->Effect Metabolism Metabolism CYP2D6->Metabolism Catalyzes Interaction Increased Plasma Levels of Substrate Drug (Potential DDI) Drug CYP2D6 Substrate Drug (e.g., Dextromethorphan) Drug->Metabolism Metabolite Inactive Metabolite Metabolism->Metabolite

Caption: Known and potential signaling interactions of this compound.

Conclusion and Future Directions

This compound presents a compelling profile for further pharmacological investigation. Its potent and selective inhibition of CYP2D6 is its most well-characterized activity, highlighting an immediate need for studies on potential drug-drug interactions. The pharmacokinetic data are robust, demonstrating excellent bioavailability and CNS penetration, which are desirable properties for a neuro-active drug candidate.

However, a significant gap exists in understanding its direct therapeutic mechanisms. Its activity at the dopamine D1 receptor is modest, and it lacks affinity for many other key CNS targets. Future research should aim to:

  • Deconvolute the specific contributions of this compound to the observed sedative and anxiolytic effects of whole lotus leaf extracts.

  • Explore its potential interactions with other CNS targets beyond those already screened, such as the GABA receptor system, as hinted by studies on the broader alkaloid fraction.

  • Investigate its role in metabolic regulation to validate traditional uses for weight management and hyperlipidemia.

This technical guide provides a foundational summary of this compound, intended to equip researchers with the necessary data and protocols to advance our understanding of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Purification of N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-Nornuciferine, a bioactive aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus). The following sections outline various techniques for extraction and purification, complete with experimental details and quantitative data to aid in the selection and implementation of the most suitable method for your research needs.

Introduction

This compound is a significant alkaloid in lotus leaves, alongside nuciferine and roemerine.[1][2] It has garnered interest for its potential pharmacological activities. Obtaining high-purity this compound is crucial for accurate in-vitro and in-vivo studies, as well as for potential drug development. This guide details effective methods for its extraction and subsequent purification.

Extraction of Total Alkaloids from Nelumbo nucifera Leaves

The initial step in purifying this compound is the extraction of total alkaloids from the dried and powdered leaves of the lotus plant. An acid-base extraction method is commonly employed to selectively isolate the alkaloidal fraction.

Experimental Protocol: Ultrasound-Assisted Acid-Base Extraction

This protocol is adapted from established methods for extracting alkaloids from lotus leaves.[3][4]

Materials:

  • Dried and powdered leaves of Nelumbo nucifera

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • pH meter or pH strips

Procedure:

  • Acidic Extraction:

    • Macerate 100 g of powdered lotus leaves in 1 L of 0.1 M HCl.

    • Perform the extraction in an ultrasonic bath at 40-50°C for 30 minutes.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the acidic extracts and filter to remove solid plant material.

  • Basification and Liquid-Liquid Extraction:

    • Adjust the pH of the combined acidic extract to approximately 9-10 using 0.1 M NaOH.

    • Transfer the basified solution to a separatory funnel.

    • Extract the alkaloids into an organic solvent by partitioning with an equal volume of chloroform or dichloromethane.

    • Repeat the organic extraction three times.

    • Combine the organic layers.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude alkaloid extract.

Purification Techniques

Several chromatographic techniques can be employed to purify this compound from the crude alkaloid extract. The choice of method will depend on the desired purity, scale of purification, and available equipment.

pH-Zone-Refining Counter-Current Chromatography (CCC)

This is a highly effective technique for the preparative separation of alkaloids from lotus leaves, yielding high-purity this compound in a single step.[5]

Experimental Protocol: Preparative Separation by pH-Zone-Refining CCC [5]

  • Instrumentation: High-Speed Counter-Current Chromatography (HSCCC) instrument.

  • Two-Phase Solvent System: Petroleum ether (60-90°C)-ethyl acetate-methanol-water (5:5:2:8, v/v/v/v).

  • Stationary Phase: The upper organic phase, with 10 mM triethylamine (TEA) added as a retainer.

  • Mobile Phase: The lower aqueous phase, with 5 mM hydrochloric acid (HCl) added as an eluent.

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase.

  • Procedure:

    • Fill the CCC column with the stationary phase.

    • Rotate the column at the desired speed (e.g., 800 rpm).

    • Pump the mobile phase through the column at a specific flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

    • Monitor the effluent with a UV detector at 254 nm and collect fractions.

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data: From 4.0 g of crude extract, this method can yield 120 mg of this compound with a purity of over 98% as determined by HPLC.[5]

Flash Chromatography

Flash chromatography is a rapid and cost-effective method for the initial purification of this compound from the crude extract. While a specific protocol for this compound is not extensively detailed in the literature, a method developed for the closely related alkaloid, nuciferine, can be adapted.[1][2]

Experimental Protocol: Flash Chromatography of Aporphine Alkaloids

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column: Appropriate size glass column.

  • Eluent System (to be optimized): A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone), often with the addition of a small amount of a base like triethylamine (0.1-1%) to improve peak shape for alkaloids. A starting point could be a gradient of hexane:ethyl acetate with 0.5% triethylamine.

  • Sample Loading: The crude extract can be dry-loaded by adsorbing it onto a small amount of silica gel or dissolved in a minimal amount of the initial eluent.

  • Procedure:

    • Pack the column with silica gel slurried in the initial, least polar eluent.

    • Load the sample onto the top of the column.

    • Elute the column with a gradually increasing polarity gradient of the solvent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity this compound, especially on a smaller scale, preparative HPLC is a powerful tool.

Experimental Protocol: Preparative HPLC for this compound

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column suitable for preparative scale (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase (to be optimized): A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to improve peak shape. A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

  • Detection: UV detection at a wavelength where this compound absorbs, such as 270 nm.

  • Procedure:

    • Dissolve the partially purified extract (e.g., from flash chromatography) in the initial mobile phase.

    • Inject the sample onto the column.

    • Run the gradient elution and collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine pure fractions and remove the solvent.

Recrystallization

Recrystallization is a final purification step to obtain highly pure, crystalline this compound. The key is to find a suitable solvent or solvent system in which N-Nornucifereine has high solubility at elevated temperatures and low solubility at cooler temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent System (to be optimized): Based on literature for similar alkaloids, a mixed solvent system is often effective. A mixture of acetone, petroleum ether, methanol, and acetonitrile has been reported for the recrystallization of nuciferine.[6] For other alkaloids, a mixture of ethyl acetate, ethanol, hexane, and a small amount of ammonia solution has been suggested.[7] A simple solvent pair like ethanol and water could also be tested.

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of the hot solvent (or the more soluble solvent of a pair).

    • If using a two-solvent system, add the second, less soluble solvent dropwise to the hot solution until turbidity appears. Then add a few drops of the first solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Summary of Purification Techniques for this compound and Related Alkaloids

Purification TechniqueStationary Phase / Solvent SystemSample LoadYield of this compoundPurity of this compoundReference
pH-Zone-Refining CCC Petroleum ether-ethyl acetate-methanol-water (5:5:2:8, v/v/v/v) with TEA and HCl4.0 g crude extract120 mg>98%[5]
Flash Chromatography Silica gel / Hexane-Ethyl Acetate gradient (suggested)Dependent on column sizeNot reportedNot reported[1][2]
Preparative HPLC C18 / Acetonitrile-Water gradient (suggested)Dependent on column sizeNot reported>95% (expected)
Recrystallization Acetone-petroleum ether-methanol-acetonitrile (for nuciferine)Dependent on batch sizeNot reported for this compound>96% (for nuciferine)[6]

Visualizations

Diagram 1: General Workflow for this compound Purification

G Start Dried Lotus Leaves Extraction Ultrasound-Assisted Acid-Base Extraction Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification Step Crude_Extract->Purification CCC pH-Zone-Refining CCC Purification->CCC High Purity, Large Scale Flash Flash Chromatography Purification->Flash Initial Cleanup Pure_Product Pure this compound CCC->Pure_Product Prep_HPLC Preparative HPLC Flash->Prep_HPLC Further Purification Recrystallization Recrystallization Prep_HPLC->Recrystallization Recrystallization->Pure_Product

Caption: General workflow for the extraction and purification of this compound.

Diagram 2: Logical Flow of pH-Zone-Refining CCC

G cluster_prep Preparation cluster_ccc CCC Process cluster_analysis Analysis & Final Product Solvent_System Two-Phase Solvent System Upper Phase (Stationary) + TEA Lower Phase (Mobile) + HCl Equilibration Column Equilibration with Stationary Phase Solvent_System->Equilibration Sample_Prep Dissolve Crude Extract in Mobile Phase Injection Sample Injection Sample_Prep->Injection Equilibration->Injection Elution Elution with Mobile Phase Injection->Elution Fractionation Fraction Collection (UV Detection) Elution->Fractionation HPLC_Analysis HPLC Analysis of Fractions Fractionation->HPLC_Analysis Pooling Pooling of Pure Fractions HPLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product >98% Pure This compound Evaporation->Final_Product

Caption: Logical steps involved in the pH-zone-refining CCC purification process.

References

Application Note: Quantitative Determination of N-Nornuciferine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-NN001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of N-nornuciferine in various sample matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is compiled from established methods for the analysis of aporphine alkaloids and is intended to serve as a comprehensive guide for researchers. This note includes protocols for sample preparation, HPLC analysis, and method validation, supplemented with data tables and workflow diagrams.

Introduction

This compound is an aporphine alkaloid found in plants of the Nymphaeaceae and Annonaceae families, most notably in the sacred lotus (Nelumbo nucifera). It is a pharmacologically active compound with potential applications in various therapeutic areas. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery and development. This application note presents a validated HPLC method for its determination.

Experimental Protocols

This protocol is adapted from methods for extracting aporphine alkaloids from plant matrices.

  • Drying and Pulverization: Dry the plant material (e.g., lotus leaves) at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Pulverize the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 50 g of the powdered plant material.

    • Macerate the powder four times with 250 mL of methanol acidified with 1% acetic acid at 50°C in a refluxing water bath for 1 hour for each maceration.[1]

    • Alternatively, ultrasonic extraction with 70% (v/v) methanol in an aqueous solution can be employed.[2]

  • Filtration and Concentration:

    • After each maceration, filter the extract and wash the residue with 50 mL of the same solvent.[1]

    • Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in 400 mL of an aqueous solution acidified with 1% acetic acid and filter.[1]

    • Wash the filtrate three times with 150 mL of diethyl ether to remove non-polar impurities.[1]

    • Adjust the pH of the aqueous phase to approximately 9-10 with an appropriate base (e.g., ammonia solution).

    • Extract the alkaloids from the basified aqueous solution with a suitable organic solvent such as chloroform or ethyl acetate.

  • Final Preparation:

    • Combine the organic extracts and evaporate to dryness.

    • Dissolve the final residue in a known volume of the HPLC mobile phase (e.g., methanol or the initial mobile phase composition).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

The following HPLC conditions are a synthesis of methods reported for the separation of this compound and related aporphine alkaloids.[2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reverse-phase C18 column is typically used. Examples include Shimadzu VP-ODS or equivalent (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution is often necessary for good separation of alkaloids.

    • Solvent A: 0.1% Triethylamine in water, adjusted to a specific pH if necessary.

    • Solvent B: Acetonitrile.

    • A gradient program should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 26°C.[2]

  • Detection Wavelength: this compound can be detected at approximately 272 nm.[3][4] A PDA detector is recommended to monitor multiple wavelengths and check for peak purity.

  • Injection Volume: 10-20 µL.

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

  • Linearity: Prepare a series of standard solutions of this compound of known concentrations. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[3][4]

  • Precision:

    • Intra-day precision (Repeatability): Analyze at least three different concentrations of this compound standard solution on the same day in triplicate. The relative standard deviation (RSD) should be less than 2%.

    • Inter-day precision (Intermediate Precision): Repeat the analysis on three different days. The RSD should be within acceptable limits (typically < 2%).

  • Accuracy: Perform a recovery study by spiking a blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. For similar alkaloids, LODs in the range of 30-90 pg have been reported.[2]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of blank, standard, and sample solutions, and by checking the peak purity using a PDA detector.

Data Presentation

The following tables summarize typical parameters for the HPLC quantification of aporphine alkaloids, including this compound.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., Shimadzu VP-ODS, 250 x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient of 0.1% Triethylamine in water and Acetonitrile[2]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 26°C[2]
Detection Wavelength 272 nm[3][4]
Injection Volume 10-20 µL

Table 2: Method Validation Parameters (Typical Values for Aporphine Alkaloids)

ParameterTypical Value/Range
Linearity (r²) ≥ 0.999[3][4]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD 30 - 90 pg[2]
LOQ Typically 3x LOD

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material (e.g., Lotus Leaves) dry_powder Drying and Pulverization start->dry_powder extraction Solvent Extraction (e.g., Acidified Methanol) dry_powder->extraction filtration Filtration and Concentration extraction->filtration l_l_extraction Liquid-Liquid Extraction filtration->l_l_extraction final_prep Final Sample Preparation (Dissolve and Filter) l_l_extraction->final_prep hplc_injection HPLC Injection final_prep->hplc_injection Inject Sample separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV/PDA Detection (272 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Acquire Data peak_integration Peak Integration and Identification chromatogram->peak_integration quantification Quantification (Using Calibration Curve) peak_integration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

validation_workflow cluster_validation Method Validation Parameters (ICH Guidelines) method Developed HPLC Method linearity Linearity & Range method->linearity precision Precision (Intra- and Inter-day) method->precision accuracy Accuracy (Recovery) method->accuracy specificity Specificity method->specificity lod_loq LOD & LOQ method->lod_loq validated_method Validated Method for this compound Quantification linearity->validated_method precision->validated_method accuracy->validated_method specificity->validated_method lod_loq->validated_method

Caption: Logical workflow for HPLC method validation.

References

Application Note: Quantification of N-Nornuciferine in Plasma Samples using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of N-nornuciferine in plasma samples using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The described method is highly sensitive and specific, making it suitable for pharmacokinetic studies and other research applications where accurate measurement of this compound is required. The protocol covers plasma sample preparation using solid-phase extraction, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

This compound is one of the major aporphine alkaloids found in the leaves of Nelumbo nucifera (lotus). It is a pharmacologically active compound with potential applications in neuroscience.[1][2][3][4] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document outlines a validated UPLC-MS/MS method for the determination of this compound in plasma.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (IS) plasma_sample->add_is vortex_mix Vortex Mix (1 min) add_is->vortex_mix spe Solid-Phase Extraction (SPE) vortex_mix->spe wash Wash SPE Column spe->wash elute Elute with Acetonitrile wash->elute centrifuge Centrifuge (14,000 rpm, 10 min) elute->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant injection Inject into UPLC-MS/MS collect_supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Protocols

Plasma Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from a method for simultaneous determination of multiple alkaloids in rat plasma.[5]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Methanol (50% in water)

  • Formic acid (0.1% in water)

  • Methanol (20%, v/v)

  • Acetonitrile

  • Solid-Phase Extraction (SPE) columns (e.g., Cleanert PEP-2, 10 mg/1 mL)[5]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the IS solution.[5]

  • Vortex the mixture for 1 minute.[5]

  • Activate the SPE column by sequentially passing 1 mL of 50% methanol in water and 1 mL of 0.1% formic acid in water.[5]

  • Load the plasma sample mixture onto the conditioned SPE column.[5]

  • Wash the column with 200 µL of 20% methanol (v/v).[5]

  • Elute the analytes with 400 µL of acetonitrile.[5]

  • Centrifuge the eluent at 14,000 rpm for 10 minutes.[5]

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[5]

UPLC-MS/MS Analysis

The following conditions are a composite based on typical methods for alkaloid quantification.[5][6]

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Eclipse plus C18 (4.6 mm × 100 mm, 1.8 µm) or equivalent.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Gradient Elution:

    • 0-4 min: 5-60% B

    • 4-5 min: 60-70% B

    • 5-7 min: 70-93% B

    • 7-11 min: 93-94% B

    • 11-12 min: 94-5% B

    • 12-17 min: 5% B[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: To be determined by direct infusion of this compound and the IS to identify the precursor and product ions.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal intensity.

Quantitative Data Summary

The following tables summarize the validation and pharmacokinetic parameters for this compound quantification in plasma, compiled from published studies.

Table 1: Method Validation Parameters

ParameterValueReference
Linearity Range (plasma)10–5,000 ng/mL[1][2]
Correlation Coefficient (r²)> 0.99[1][2]
Lower Limit of Detection (LLOD)5 ng in plasma[1][2]
Intra-day Precision (%RSD)< 20%[1][2]
Inter-day Precision (%RSD)< 20%[1][2]
Accuracy91.09% to 113.03%[1][2]
Extraction Recovery87.86% to 107.21%[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)Reference
Cmax (Maximum Concentration)0.57 µg/mL-[1][2][3]
Tmax (Time to Cmax)1.65 h-[1][2][3]
t1/2, λz (Elimination Half-life)2.94 h3.84 h[1][2][4]
Vd, λz (Volume of Distribution)-15.17 L/kg[3][4]
Oral Bioavailability (F)79.91%-[3][4]

Signaling Pathway Diagram

A specific signaling pathway for this compound is not well-established in the provided search results. Therefore, a diagram for a signaling pathway is not included.

Conclusion

The UPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in plasma samples. The detailed protocol for sample preparation and analysis, along with the summarized quantitative data, offers a comprehensive resource for researchers in pharmacology and drug development. This method is suitable for supporting pharmacokinetic studies and further investigations into the biological activities of this compound.

References

Application Notes and Protocols for In Vitro Testing of N-Nornuciferine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a range of in vitro assays to characterize the biological activity of N-Nornuciferine, an aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus). The following sections detail methodologies for assessing its effects on metabolic enzymes, neurotransmitter receptor interactions, and various cellular processes, providing a framework for its pharmacological evaluation.

Quantitative Summary of this compound Activity

Currently available quantitative data on the in vitro activity of this compound is summarized below. This table serves as a reference for expected potency and for designing concentration ranges in new experimental setups.

TargetAssay TypeSpeciesKey ParametersValueReference
Cytochrome P450 2D6 (CYP2D6)Enzyme InhibitionHumanIC₅₀3.76 µM[1][2][3]
Cytochrome P450 2D6 (CYP2D6)Enzyme InhibitionHumanKᵢ2.34 µM[1][2][3]
Dopamine D₁ Receptor (D₁R)Receptor Binding (Antagonist)HumanIC₅₀mid- to low-micromolar[4]
Dopamine D₂ Receptor (D₂R)Receptor Binding (Antagonist)HumanIC₅₀mid- to low-micromolar[4]

Experimental Protocols

The following protocols are provided to guide the in vitro assessment of this compound.

Cytochrome P450 (CYP2D6) Inhibition Assay

Application: To determine the inhibitory potential of this compound on CYP2D6, a key enzyme in drug metabolism. This is crucial for assessing potential drug-drug interactions.

Principle: This assay measures the ability of this compound to inhibit the metabolic activity of human liver microsomes, which contain CYP2D6. A specific substrate for CYP2D6 (e.g., dextromethorphan) is used, and the formation of its metabolite is quantified using LC-MS/MS. A decrease in metabolite formation in the presence of this compound indicates inhibition.

Methodology:

  • Materials and Reagents:

    • This compound

    • Human Liver Microsomes (HLMs)

    • Dextromethorphan (CYP2D6 substrate)

    • NADPH regenerating system (or NADPH)

    • Potassium phosphate buffer (pH 7.4)

    • Quinidine (positive control inhibitor)

    • Acetonitrile (for reaction termination)

    • Internal standard (e.g., propranolol) for LC-MS/MS analysis

    • 96-well plates

    • Incubator (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Experimental Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve final concentrations ranging from 0 to 25 µM in the assay.[1][2]

    • In a 96-well plate, add the human liver microsomes, phosphate buffer, and the this compound dilutions.

    • Pre-incubate the plate at 37°C for 10 minutes.[1][2]

    • Add the CYP2D6 substrate (dextromethorphan, at a concentration near its Kₘ, e.g., 1 to 10 µM) to each well.[1][2]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.[1]

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[1]

    • Centrifuge the plate to precipitate proteins (e.g., 15,000 x g for 10 minutes at 4°C).[1]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the dextromethorphan metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Kᵢ), repeat the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.[1]

Dopamine Receptor (D₁/D₂) Radioligand Binding Assay

Application: To determine the binding affinity of this compound for dopamine D₁ and D₂ receptors. This is relevant for assessing its potential antipsychotic or neurological effects.

Principle: This competitive binding assay uses a radiolabeled ligand that specifically binds to the dopamine receptor of interest. The ability of this compound to displace the radioligand from the receptor is measured. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of this compound.

Methodology:

  • Materials and Reagents:

    • This compound

    • Cell membranes prepared from cells expressing human dopamine D₁ or D₂ receptors

    • Radioligand (e.g., [³H]-SCH23390 for D₁, [³H]-Spiperone for D₂)

    • Assay buffer (e.g., Tris-HCl with MgCl₂, NaCl)

    • Non-specific binding control (e.g., Haloperidol or unlabeled agonist/antagonist at a high concentration)

    • 96-well filter plates (e.g., GF/C)

    • Scintillation cocktail

    • Microplate scintillation counter

    • Plate shaker

  • Experimental Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its K₋d, and the this compound dilutions.

    • For determining non-specific binding, add the non-specific binding control instead of this compound in separate wells.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[5]

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[5]

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Calculate the percentage of specific binding at each this compound concentration relative to the control (no this compound).

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Cell Viability (MTT) Assay

Application: To assess the general cytotoxicity or anti-proliferative effects of this compound on various cell lines (e.g., neuronal cells, cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Materials and Reagents:

    • This compound

    • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells, HeLa cells)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or SDS in HCl)

    • 96-well tissue culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 570 nm)

  • Experimental Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved. Gentle shaking may be required.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment compared to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and a potential signaling pathway relevant to the study of this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Prep Prepare this compound Stock & Dilutions Enzyme Inhibition Enzyme Inhibition (e.g., CYP2D6) Receptor Binding Receptor Binding (e.g., Dopamine D2) Cell-Based Assays Cell-Based Assays (e.g., Viability, Signaling) Assay Prep Prepare Reagents & Biological System (Enzymes, Cells, Membranes) Data Acquisition Acquire Data (LC-MS/MS, Scintillation, Absorbance) Enzyme Inhibition->Data Acquisition Receptor Binding->Data Acquisition Cell-Based Assays->Data Acquisition Calculation Calculate IC50 / Ki / EC50 Data Acquisition->Calculation Interpretation Interpret Activity & Mechanism of Action Calculation->Interpretation

Caption: General workflow for in vitro screening of this compound activity.

G Start Start Prepare Reagents Prepare Microsomes, Buffer, Substrate (Dextromethorphan), NADPH, & this compound Start->Prepare Reagents Pre-incubation Pre-incubate Microsomes & This compound at 37°C for 10 min Prepare Reagents->Pre-incubation Add Substrate Add Dextromethorphan Pre-incubation->Add Substrate Initiate Reaction Initiate with NADPH Add Substrate->Initiate Reaction Incubation Incubate at 37°C for 30 min Initiate Reaction->Incubation Stop Reaction Terminate with Acetonitrile + Internal Standard Incubation->Stop Reaction Centrifuge Centrifuge to Pellet Protein Stop Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Experimental workflow for the CYP2D6 inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm N_Nornuciferine This compound D2_Receptor Dopamine D2 Receptor (GPCR) N_Nornuciferine->D2_Receptor Antagonist (Blocks Binding) G_Protein Gi/o Protein D2_Receptor->G_Protein Inhibits Activation AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Modulates

Caption: Postulated antagonistic effect of this compound on the Dopamine D2 receptor signaling pathway.

References

Application Notes and Protocols for N-Nornuciferine Pharmacology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nornuciferine is a significant bioactive alkaloid found in the leaves of the lotus (Nelumbo nucifera).[1][2] Alongside its better-studied counterpart, nuciferine, it is responsible for many of the plant's pharmacological activities, which include anti-obesity, anti-hyperlipidemic, sedative-hypnotic, and anxiolytic effects.[1][3] Given its ability to cross the blood-brain barrier and its structural similarity to aporphine alkaloids with known psychoactive properties, this compound is a promising candidate for neuro-pharmacological drug development.[1] These application notes provide a guide for researchers on the selection and implementation of appropriate animal models to investigate the pharmacology of this compound, with a focus on its potential antipsychotic, anxiolytic, and rewarding effects.

Pharmacokinetics of this compound in Rats

Understanding the pharmacokinetic profile of this compound is critical for designing effective in vivo studies, including dose selection and timing of behavioral assessments. Studies in Sprague-Dawley rats have characterized its absorption, distribution, and elimination. After oral administration of a lotus leaf alkaloid fraction, this compound is rapidly absorbed.[2] It effectively penetrates the blood-brain barrier, making it a viable candidate for CNS-targeted therapies.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Data from a study administering a lotus leaf alkaloid fraction to Sprague-Dawley rats.[2][4]

ParameterOral (50 mg/kg)Intravenous (10 mg/kg)
Cmax (μg/mL)0.57-
Tmax (h)1.65-
t1/2, λz (h)2.943.84
Vd, λz (L/kg)-15.17
Oral Bioavailability (%)79.91-

Table 2: Pharmacokinetic Parameters of this compound in Rat Brain Data from a study using brain microdialysis following intravenous administration (20 mg/kg) of a lotus leaf alkaloid fraction.[1][5]

ParameterValue
Cmax (unbound, μg/mL)0.16
Tmax (h)1.22
t1/2, λz (h)1.39
Vd, λz/F (L/kg)16.17

Application Note 1: Animal Models for Antipsychotic-like Activity

The related alkaloid nuciferine has a pharmacological profile similar to atypical antipsychotic drugs, acting as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors.[6][7] Given its structural similarity, this compound is hypothesized to share this activity. Animal models relevant to schizophrenia are therefore highly applicable.

1. Rationale:

  • Dopamine System Modulation: Antipsychotic efficacy is strongly linked to the modulation of dopamine pathways. Nuciferine's D2 partial agonism suggests this compound may stabilize dopamine transmission without causing the severe motor side effects associated with full antagonists.[6][8]

  • Serotonin System Modulation: 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics, contributing to efficacy against negative symptoms and reducing the risk of extrapyramidal side effects.[6][8]

2. Recommended Animal Models:

  • Phencyclidine (PCP)-Induced Hyperlocomotion: PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.[9] Effective antipsychotics can attenuate this effect.[6]

  • Prepulse Inhibition (PPI) of Startle: Schizophrenia is often associated with deficits in sensorimotor gating, which can be modeled in rodents as a disruption of PPI. Atypical antipsychotics are known to rescue these deficits.[6][10]

  • Catalepsy Test: This model is crucial for assessing the potential for extrapyramidal side effects (EPS), a major drawback of typical antipsychotics.[11] A compound with an atypical profile, like nuciferine, is expected to induce minimal or no catalepsy at therapeutically relevant doses.[6][7]

Experimental Workflow: Antipsychotic-like Drug Screening

G cluster_phase1 Phase 1: Efficacy Screening cluster_phase2 Phase 2: Side Effect Profiling cluster_results Phase 3: Data Analysis cluster_decision Phase 4: Decision PCP PCP-Induced Hyperlocomotion Model AN Analyze Efficacy vs. Side Effect Profile PCP->AN Efficacy Data PPI Prepulse Inhibition (PPI) Model PPI->AN Sensorimotor Gating Data CAT Catalepsy Bar Test CAT->AN EPS Liability Data DEC Candidate for Further Development? AN->DEC Generate Therapeutic Index

Workflow for screening compounds for antipsychotic potential.
Protocol: Catalepsy Bar Test in Rats

This protocol evaluates drug-induced motor rigidity, a proxy for extrapyramidal side effects.[12][13]

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

2. Apparatus:

  • A horizontal wooden or metal bar (0.5-1.0 cm in diameter) fixed at a height of 9-10 cm above the work surface.[12]

3. Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 1-30 mg/kg, i.p.), vehicle control, or a positive control like haloperidol (1-2 mg/kg, i.p.)[14]. The timing of the test should be based on the pharmacokinetic data (e.g., peak brain concentration at ~1.2 hours post-administration).[1]

  • Testing:

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes post-injection), gently place the rat’s forepaws on the horizontal bar.[15]

    • Start a stopwatch immediately.

    • Measure the descent latency: the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the surface.[13]

    • A cut-off time (e.g., 180 or 300 seconds) should be set to avoid animal distress.[15] If the animal remains on the bar for the entire period, record the cut-off time as the latency.

  • Data Analysis:

    • Compare the mean descent latency across different treatment groups using ANOVA followed by post-hoc tests. A significant increase in latency compared to the vehicle group indicates catalepsy.

Application Note 2: Animal Models for Anxiolytic and Sedative-Hypnotic Effects

The alkaloid fraction from lotus leaves, containing this compound, has demonstrated sedative-hypnotic and anxiolytic effects.[1] Specific models can be used to dissect and quantify these properties.

1. Rationale:

  • GABAergic and Monoaminergic Systems: The anxiolytic and sedative effects of many compounds are mediated through interactions with GABA receptors and monoaminergic systems (e.g., serotonin).[1] The sedative effects of nuciferine have been linked to the serotonergic system.[16]

2. Recommended Animal Models:

  • Elevated Plus Maze (EPM): A widely validated model for assessing anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and entries into the open, more "anxiety-provoking" arms of the maze.[17]

  • Locomotor Activity Test: This test measures spontaneous activity in a novel environment. A reduction in total distance traveled, speed, and activity duration can indicate a sedative effect.[16]

  • Pentobarbital-Induced Sleep Test: Used to assess hypnotic properties. A compound with hypnotic effects will typically reduce the latency to sleep onset and/or prolong the duration of sleep induced by a sub-hypnotic or hypnotic dose of pentobarbital.[16]

Protocol: Locomotor Activity Test for Sedative Effects

This protocol quantifies general motor activity to assess potential sedative properties.[16]

1. Animals:

  • Male C57BL/6 mice (20-25 g).

2. Apparatus:

  • An open-field arena (e.g., 40x40x40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

3. Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound (e.g., 3-30 mg/kg, i.p.), vehicle control, or a positive control like diazepam (3 mg/kg, i.p.).[16]

  • Testing:

    • 30 minutes after injection, place each mouse individually into the center of the open-field arena.

    • Allow the mouse to explore freely for a set period (e.g., 30-60 minutes).

    • The automated system will record parameters such as total distance traveled, average speed, and time spent mobile vs. immobile.

  • Data Analysis:

    • Compare the mean values for the recorded parameters across treatment groups using ANOVA. A significant reduction in locomotor activity compared to the vehicle group suggests a sedative effect.[16]

Application Note 3: Animal Models for Addiction and Reward

Given this compound's interaction with the dopamine system, a key player in reward and reinforcement, it is essential to evaluate its potential for abuse or as a treatment for substance use disorders.

1. Rationale:

  • Dopamine and Reward: Drugs that increase dopamine signaling in the mesolimbic pathway often have rewarding properties and abuse potential.[18] this compound's predicted activity at dopamine receptors necessitates an evaluation of its rewarding effects.[6]

2. Recommended Animal Models:

  • Conditioned Place Preference (CPP): This model assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[19][20] An animal will spend more time in an environment it associates with a rewarding stimulus.[19]

  • Drug Self-Administration: This is the gold standard for assessing the reinforcing properties of a drug, where an animal learns to perform an action (e.g., press a lever) to receive a drug infusion.[21][22]

Protocol: Conditioned Place Preference (CPP) in Mice

This protocol is used to evaluate the motivational effects (rewarding or aversive) of this compound.[23]

1. Animals:

  • Male C57BL/6 mice (20-25 g).

2. Apparatus:

  • A three-chamber CPP box. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral central chamber.[19]

3. Procedure (Unbiased Design):

  • Phase 1: Pre-Test (Habituation)

    • On Day 1, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each chamber to establish any baseline preference. Animals showing a strong preference for one side (>60-70% of the time) may be excluded.

  • Phase 2: Conditioning (4-8 days)

    • This phase consists of alternating daily sessions.

    • On "Drug" days, administer this compound and immediately confine the mouse to one of the outer chambers (the "drug-paired" side) for 30 minutes.

    • On "Vehicle" days, administer the vehicle control and confine the mouse to the opposite chamber (the "vehicle-paired" side) for 30 minutes.[19]

    • The assignment of the drug-paired chamber should be counterbalanced across the treatment group.

  • Phase 3: Post-Test (Test Day)

    • The day after the final conditioning session, place the mouse (in a drug-free state) in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, as in the pre-test.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a preference score (Time in drug-paired chamber post-test minus Time in drug-paired chamber pre-test).

    • A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion. Compare scores between the this compound group and a vehicle-vehicle control group using a t-test or ANOVA.[20]

Proposed Signaling Pathway of this compound

Based on the known pharmacology of the structurally related compound nuciferine, this compound likely exerts its antipsychotic-like effects by modulating dopaminergic and serotonergic neurotransmission.[6][8]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DAT Dopamine Transporter (DAT) DA_vesicle Dopamine (DA) DA_vesicle->DAT Reuptake D2_auto D2 Autoreceptor DA_vesicle->D2_auto D2_post D2 Receptor (Partial Agonist) DA_vesicle->D2_post DA release D2_auto->DA_vesicle Inhibits release Response Modulation of Downstream Signaling (e.g., cAMP) D2_post->Response Signal Transduction HT2A 5-HT2A Receptor (Antagonist) HT2A->Response Modulates Signal NN This compound NN->DAT Inhibits NN->D2_post Binds NN->HT2A Blocks

Proposed synaptic mechanism of this compound.

References

N-Nornuciferine: Application Notes and Protocols for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuropharmacological applications of N-nornuciferine, an aporphine alkaloid found in the leaves of Nelumbo nucifera (the sacred lotus). This document includes key quantitative data on its receptor interactions, detailed protocols for relevant in vitro and in vivo assays, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a significant bioactive compound with potential applications in neuropharmacology. It is known to cross the blood-brain barrier and has demonstrated sedative-hypnotic and anxiolytic effects.[1][2] Its structural similarity to other psychoactive alkaloids suggests a complex interaction with various neurotransmitter systems. These notes are intended to guide researchers in exploring the therapeutic potential of this compound.

Data Presentation: Receptor Binding Affinity

The interaction of this compound with key neuroreceptors is critical to understanding its mechanism of action. The following tables summarize the available quantitative data on its binding affinities.

Table 1: Dopamine Receptor Binding Affinity of this compound

Receptor SubtypeTest SystemLigandIC50 (µM)Receptor Action
Dopamine D1HEK293 CellsThis compoundModerate AntagonistAntagonist
Dopamine D2HEK293 CellsThis compoundInactiveNo Activity

Data from a study using a fluorometric imaging plate reader (FLIPR) assay.[3][4]

Table 2: Serotonin Receptor Binding Affinity of this compound

Receptor SubtypeTest SystemLigandIC50 (µM)Receptor Action
Serotonin 5-HT2AHEK293 CellsThis compoundNo ActivityNo Activity

Data from a study using a fluorometric imaging plate reader (FLIPR) assay.[3][4]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the neuropharmacological investigation of this compound.

In Vitro Dopamine D1 Receptor Antagonist Assay (FLIPR)

This protocol is adapted from methodologies used to screen for dopamine receptor antagonists.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the human dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • This compound

  • Dopamine (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Preparation:

    • Culture HEK293-D1 cells to 80-90% confluency.

    • Seed cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.

    • Prepare a solution of dopamine at a concentration that elicits a maximal response (EC100).

  • FLIPR Assay:

    • Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record fluorescence changes over time.

    • Initiate the assay by adding the this compound dilutions to the cell plate.

    • After a short incubation period (as determined by optimization), add the dopamine solution to stimulate the D1 receptors.

  • Data Analysis:

    • Measure the peak fluorescence intensity in response to dopamine stimulation in the presence of different concentrations of this compound.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Spontaneous Locomotor Activity Assay

This protocol is designed to assess the sedative effects of this compound in rodents.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., saline with a solubilizing agent)

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Animal Acclimation:

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

    • Handle the animals for several days prior to testing to reduce stress.

  • Drug Administration:

    • Prepare a solution of this compound in the vehicle.

    • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

  • Locomotor Activity Recording:

    • Immediately after injection, place each animal individually into an open-field activity chamber.

    • Allow the animals to explore the chamber freely for a set period (e.g., 60 minutes).

    • The data acquisition software will record horizontal and vertical movements (rearing) based on beam breaks.

  • Data Analysis:

    • Quantify the total distance traveled, the number of horizontal and vertical beam breaks.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the activity of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

The following diagrams illustrate key concepts related to the neuropharmacology of this compound.

G cluster_0 This compound Interaction with Dopamine D1 Receptor N_nornuciferine This compound D1_Receptor Dopamine D1 Receptor N_nornuciferine->D1_Receptor Antagonizes Adenylate_Cyclase Adenylate Cyclase D1_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's antagonistic effect on the Dopamine D1 receptor signaling pathway.

G cluster_1 Workflow for In Vitro Receptor Binding Assay A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Radioligand B->C D Quantify Bound Radioligand C->D E Data Analysis (IC50/Ki Determination) D->E

Caption: General workflow for an in vitro radioligand receptor binding assay.

G cluster_2 Workflow for In Vivo Locomotor Activity Study Animal_Acclimation Animal Acclimation and Habituation Drug_Admin Administer this compound or Vehicle Animal_Acclimation->Drug_Admin Activity_Monitoring Place in Open-Field Chamber and Record Activity Drug_Admin->Activity_Monitoring Data_Collection Collect Locomotor Data (Distance, Rearing, etc.) Activity_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis and Comparison of Groups Data_Collection->Statistical_Analysis

Caption: Experimental workflow for an in vivo spontaneous locomotor activity study.

References

Troubleshooting & Optimization

N-Nornuciferine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-nornuciferine. The information provided is intended to help overcome common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What could be the cause?

A1: A color change in your this compound solution, often to a yellow or brownish hue, is a common indicator of degradation. This is likely due to oxidation, a process where the compound reacts with dissolved oxygen. This process can be accelerated by exposure to light, elevated temperatures, and certain pH conditions. This compound is an aporphine alkaloid, and similar alkaloids, like apomorphine, are known to undergo rapid autoxidation in solution, resulting in colored degradation products.[1]

Q2: I'm seeing a precipitate form in my this compound solution, especially after it has been left open to the air. What is happening?

A2: this compound has a secondary amine group that can react with atmospheric carbon dioxide (CO2). This reaction forms an unstable carbamic acid, which can then precipitate as an ammonium carbamate salt.[1] This is a non-oxidative degradation pathway that can occur even in the absence of light and oxygen.

Q3: What is the optimal pH for storing this compound solutions?

A3: While specific studies on the optimal pH for this compound are limited, general knowledge of alkaloids and data from related compounds suggest that a slightly acidic pH is preferable for stability. Extraction protocols for this compound often use a dilute acid (e.g., 0.1% HCl) to dissolve the alkaloid fraction, indicating good solubility and likely enhanced stability in acidic conditions.[2] For the related alkaloid morphine, a pH of 4 was found to be more stabilizing than a pH of 6.[3] It is recommended to maintain the pH of your this compound solution in the acidic range (e.g., pH 4-6) to minimize degradation.

Q4: Should I be concerned about light exposure when working with this compound?

A4: Yes, photodecomposition is a common issue for many alkaloids. It is a good laboratory practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[3] This is especially important for long-term storage or during lengthy experiments.

Q5: What is the best way to prepare a stock solution of this compound?

A5: For increased stability, it is advisable to prepare this compound stock solutions as their hydrochloride salts, which have been reported to have higher purity and stability than the free base form.[4] High-purity solvents should be used, and for aqueous solutions, it is recommended to use deoxygenated water (e.g., by sparging with nitrogen or argon gas) to minimize oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of potency in solution Oxidative degradation1. Prepare solutions using deoxygenated solvents.2. Add an antioxidant to the solution (see table below).3. Store the solution under an inert atmosphere (e.g., nitrogen or argon).
High pH1. Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer.
Exposure to light1. Store solutions in amber vials or protect them from light with aluminum foil.
Precipitate formation Carbamate salt formation from CO2 exposure1. Minimize the headspace in the storage container.2. Prepare fresh solutions and use them promptly.3. If possible, work under an inert atmosphere to exclude CO2.
Poor solubility1. Ensure the appropriate solvent is being used. This compound hydrochloride is more soluble in aqueous solutions than the free base.2. Consider the use of co-solvents if solubility is an issue.
Inconsistent experimental results Degradation of this compound during the experiment1. Prepare fresh solutions for each experiment.2. If the experiment is lengthy, consider adding a stabilizing agent to the medium.3. Monitor the stability of this compound in the experimental matrix under the same conditions (time, temperature, light) but without the biological system to assess its intrinsic stability.

Data on Stabilizing Agents

Antioxidant Typical Concentration Comments
Ascorbic Acid (Vitamin C)0.1% w/vEffective oxygen scavenger. May be more effective in combination with other antioxidants.
Sodium Metabisulfite0.1% w/vA common antioxidant, but in some cases, it has been shown to decrease the stability of other alkaloids like morphine.[3] Its suitability for this compound should be experimentally verified.
Ethylenediaminetetraacetic acid (EDTA)0.1% w/vA chelating agent that sequesters metal ions which can catalyze oxidation reactions. Often used in combination with antioxidants.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a 1 mg/mL this compound hydrochloride stock solution with enhanced stability.

Materials:

  • This compound hydrochloride

  • High-purity water (e.g., HPLC grade), deoxygenated

  • Ascorbic acid

  • EDTA disodium salt

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • Calibrated pH meter

  • Sterile amber glass vials with screw caps

  • Nitrogen or argon gas supply

Procedure:

  • Deoxygenate Water: Sparge high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Stabilizer Solution: In a suitable volume of deoxygenated water, dissolve ascorbic acid and EDTA to final concentrations of 0.1% (w/v) each.

  • Dissolve this compound: Weigh the required amount of this compound hydrochloride and dissolve it in the stabilizer solution to achieve a final concentration of 1 mg/mL.

  • Adjust pH: Measure the pH of the solution. If necessary, adjust the pH to approximately 4.0 using 0.1 M HCl or 0.1 M NaOH.

  • Inert Atmosphere: Aliquot the solution into amber glass vials. Before sealing, flush the headspace of each vial with nitrogen or argon gas.

  • Storage: Store the vials at 2-8°C, protected from light.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and monitor the formation of degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized to achieve good separation between the parent peak and any degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound has UV absorbance maxima around 230 nm and 270 nm. A PDA detector is recommended to monitor multiple wavelengths and identify the appearance of new peaks corresponding to degradation products.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the chosen solvent/buffer system.

  • Sample Preparation: Dilute the this compound solutions under investigation to fall within the concentration range of the standard curve.

  • Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, intentionally degrade this compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples to confirm that the degradation product peaks are well-resolved from the parent this compound peak.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the regression equation to determine the concentration of this compound in the test samples. The percentage of remaining this compound can be calculated over time to determine the stability.

Visualizations

degradation_pathways This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O2, Light, Heat, Metal Ions Carbamate Salt Carbamate Salt This compound->Carbamate Salt CO2 (from air)

Caption: Primary degradation pathways for this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare_Solution Prepare this compound Solution (with/without stabilizers) Initial_Sample Take Initial Sample (T=0) Prepare_Solution->Initial_Sample Store_Samples Store aliquots under different conditions (e.g., Temp, Light, pH) Initial_Sample->Store_Samples HPLC_Analysis Analyze by Stability-Indicating HPLC Method Initial_Sample->HPLC_Analysis Time_Points Sample at specific time intervals Store_Samples->Time_Points Time_Points->HPLC_Analysis Quantify Quantify remaining This compound HPLC_Analysis->Quantify

Caption: Workflow for assessing this compound stability in solution.

troubleshooting_logic Start Instability Observed Check_Color Color Change? Start->Check_Color Check_Precipitate Precipitate? Check_Color->Check_Precipitate No Oxidation Likely Oxidation Check_Color->Oxidation Yes Carbamate Likely Carbamate Formation Check_Precipitate->Carbamate Yes Action_Oxidation Use Antioxidants Deoxygenate Solvent Protect from Light Adjust pH to acidic Oxidation->Action_Oxidation Action_Carbamate Minimize Air Exposure Use Fresh Solution Carbamate->Action_Carbamate

Caption: Troubleshooting logic for this compound solution instability.

References

Technical Support Center: N-Nornuciferine Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of N-nornuciferine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

A1: The primary challenges in isolating this compound stem from its chemical nature and its presence in a complex matrix of structurally similar alkaloids in its natural source, Nelumbo nucifera (lotus).[1][2][3] Key difficulties include:

  • Co-extraction of related alkaloids: this compound is often found alongside other aporphine alkaloids like nuciferine, O-nornuciferine, and roemerine, which have very similar chemical properties, making separation difficult.[1][4][5]

  • Low abundance: Compared to nuciferine, this compound can be a minor component, making its isolation in high purity and yield challenging.[1]

  • Degradation: Like many natural products, this compound can be susceptible to degradation under harsh extraction or purification conditions (e.g., high temperatures, strong acids or bases).

  • Time-consuming traditional methods: Conventional methods often involve multiple, laborious steps like repeated column chromatography, which can lead to sample loss.[5]

Q2: Which extraction method is most efficient for this compound?

A2: Several extraction methods have been employed for alkaloids from lotus leaves, with varying efficiencies. Ultrasound-Assisted Extraction (UAE) has been shown to be a highly efficient, rapid, and simple technique.[6] Compared to traditional Acid-Ethanol Extraction (AEE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE), UAE has demonstrated a superior extraction ratio.[6] Methanol has been identified as an effective solvent for achieving high recovery of related alkaloids from lotus leaves.[1]

Q3: How can I improve the purity of my this compound sample?

A3: Improving the purity of this compound often requires a combination of techniques. After initial extraction, purification can be enhanced by:

  • Recrystallization: This is an effective step for purifying the crude extract. A mixed solvent system (e.g., acetone, petroleum ether, methanol, and acetonitrile) has been shown to yield high purity (up to 96.85%) for the related alkaloid nuciferine.[6]

  • Chromatographic Techniques:

    • Flash Chromatography: A rapid and efficient method for the selective isolation of aporphine alkaloids.[1]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique can purify multiple alkaloids, including this compound, from a crude extract in a single step without extensive cleanup.[5]

    • Macroporous Adsorptive Resins: These can be used to capture and then selectively elute the alkaloids, achieving significant purification.[7][8]

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for the quantification of this compound.[4][9] These are typically coupled with detectors such as:

  • Photodiode Array (PDA) or UV: For routine quantification.[4][9]

  • Mass Spectrometry (MS): For highly sensitive and specific quantification and structural confirmation.[4][10] The choice of detector depends on the required sensitivity and specificity of the analysis.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Inefficient extraction method.Switch to Ultrasound-Assisted Extraction (UAE) with an appropriate solvent like methanol.[1][6] Optimize extraction parameters such as time, temperature, and solvent-to-material ratio.[7]
Degradation of the target compound.Avoid high temperatures and harsh pH conditions during extraction and purification.
Loss of sample during multi-step purification.Employ more efficient purification techniques like High-Speed Counter-Current Chromatography (HSCCC) to reduce the number of steps.[5]
Poor Separation of this compound from Other Alkaloids Inadequate chromatographic resolution.Optimize the mobile phase composition and gradient in your HPLC or flash chromatography method. Consider using a different stationary phase.
Co-elution of structurally similar alkaloids (e.g., nuciferine, O-nornuciferine).Utilize advanced separation techniques like pH-zone-refining counter-current chromatography, which is effective for separating compounds with similar structures.[1]
Inconsistent Quantification Results Poor linearity in the calibration curve.Ensure the calibration standards are within the linear range of the detector. Prepare fresh standards and verify their purity.
Matrix effects in the sample.Use a sample cleanup method like solid-phase extraction (SPE) before analysis. An internal standard can also help to correct for matrix effects.
Instrument variability.Perform regular calibration and maintenance of your HPLC/UPLC system.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Alkaloids from Nelumbo nucifera Leaves

This protocol is adapted from methodologies that have shown high extraction efficiency for related alkaloids.[6]

  • Sample Preparation: Dry the lotus leaves at 60°C and pulverize them into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered leaves and place them in a 250 mL flask.

    • Add 200 mL of 70% (v/v) methanol aqueous solution.[4]

    • Place the flask in an ultrasonic bath.

    • Sonicate at 400 W and 50°C for 30 minutes.[6]

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Collect the filtrate and concentrate it to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning (for crude alkaloid extract):

    • Dissolve the dried extract in 100 mL of 0.1 M HCl.

    • Wash the acidic solution with 3 x 50 mL of ethyl acetate to remove neutral and weakly acidic compounds. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9 with a saturated Na₂CO₃ solution.

    • Extract the alkaloids with 3 x 50 mL of chloroform.

    • Combine the chloroform layers and evaporate to dryness to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound using Flash Chromatography

This protocol provides a general guideline for purification using flash chromatography.[1]

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Column Preparation:

    • Pack a flash chromatography column with silica gel.

    • Equilibrate the column with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Chromatography:

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions based on the UV detector response.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Nuciferine (as an indicator for related alkaloids) [6]

Extraction MethodExtraction Ratio (%)Purity of Crude Product (%)
Acid-Ethanol Extraction (AEE)Not specifiedNot specified
Ultrasound-Assisted Extraction (UAE)97.0553.19
Microwave-Assisted Extraction (MAE)Lower than UAENot specified
Enzyme-Assisted Extraction (EAE)Lower than UAENot specified

Table 2: Purity and Yield from Recrystallization of Nuciferine [6]

ParameterValue
Purity after Recrystallization96.85%
Yield from Recrystallization94.7%

Table 3: UPLC-PDA Method Validation Parameters for this compound [8][9]

ParameterPlasmaaCSF (Artificial Cerebrospinal Fluid)
Linearity Range10–5,000 ng/mL5–100 ng/mL
Correlation Coefficient (r²)> 0.99> 0.99
Lower Limit of Detection (LLOD)5 ng1 ng
Extraction Recovery87.86% - 107.21%Not specified
Intra-day and Inter-day Precision< 20%Not specified
Accuracy91.09% - 113.03%Not specified

Visualizations

experimental_workflow start Start: Dried Lotus Leaves extraction Extraction (e.g., UAE) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Flash Chromatography, HSCCC) crude_extract->purification analysis Analysis (HPLC/UPLC) crude_extract->analysis Purity Check pure_nn Pure this compound purification->pure_nn purification->analysis Fraction Analysis pure_nn->analysis Final Purity & Quantification

Caption: A generalized experimental workflow for the isolation and purification of this compound.

troubleshooting_workflow start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Yield Issue check_purification Review Purification Protocol start->check_purification Purity Issue optimize_extraction Optimize Extraction: - Method (e.g., UAE) - Solvent - Parameters check_extraction->optimize_extraction optimize_purification Optimize Purification: - Chromatographic Method - Mobile Phase - Gradient check_purification->optimize_purification degradation Assess for Degradation optimize_extraction->degradation end Improved Yield/Purity optimize_extraction->end optimize_purification->degradation optimize_purification->end change_conditions Modify Conditions: - Lower Temperature - Neutral pH degradation->change_conditions change_conditions->end

Caption: A troubleshooting decision tree for low yield or purity of this compound.

References

Technical Support Center: Storage and Handling of N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of N-nornuciferine during storage. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a desiccated environment and protected from light.[1][2] Following these conditions, this compound as a solid is expected to be stable for at least four years.[1] For short-term storage, 0°C is also acceptable.[2]

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a solvent of choice, purged with an inert gas, and stored in tightly sealed vials.[1] For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing a stock solution, ensure the solvent is of high purity and purged with an inert gas, such as nitrogen or argon, to minimize oxidative degradation.[1]

Q4: My this compound solution has developed a slight color. What could be the cause?

The development of color in a previously colorless solution of an aporphine alkaloid, like this compound, can be an indicator of oxidative degradation. Aporphine alkaloids, especially those with hydroxyl groups on the aromatic rings, are susceptible to auto-oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to light and air.

Q5: I see some unexpected peaks in my chromatogram when analyzing my this compound sample. What could they be?

Unexpected peaks in your chromatogram may represent degradation products. The identity of these products will depend on the storage conditions and the nature of the stress the sample has been exposed to (e.g., acid or base hydrolysis, oxidation, light, or heat). To identify these unknown peaks, a forced degradation study coupled with a high-resolution mass spectrometry technique like UPLC-Q-TOF-MS is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity/Potency in Solid Sample Improper storage (exposure to light, moisture, or high temperatures).Store solid this compound at -20°C in a desiccated, dark environment.
Degradation of this compound in Solution - Exposure to air (oxidation)- Repeated freeze-thaw cycles- Exposure to light- Improper solvent pH- Storage at inappropriate temperatures- Purge solvent with inert gas before preparing the solution.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions in amber vials to protect from light.- Use buffered solutions if pH stability is a concern.- Store solutions at -80°C for long-term or -20°C for short-term use.
Appearance of New Peaks in HPLC/UPLC Analysis Chemical degradation of this compound.- Conduct a forced degradation study to identify potential degradation products under various stress conditions (acidic, basic, oxidative, photolytic, thermal).- Use a stability-indicating analytical method to separate the parent compound from its degradation products.- Characterize the new peaks using mass spectrometry (LC-MS).
Inconsistent Experimental Results Degradation of this compound stock solution.- Prepare fresh stock solutions regularly.- Validate the stability of the stock solution under your specific experimental conditions.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability for this compound.

Form Storage Temperature Duration Additional Conditions Expected Stability Reference
Solid-20°CLong-termDesiccated, protected from light≥ 4 years[1]
Solid0°CShort-termDesiccated-[2]
Solution-80°CUp to 6 monthsPurged with inert gas, protected from lightStable[1]
Solution-20°CUp to 1 monthPurged with inert gas, protected from lightStable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in the initial solvent before analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent vial to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating UPLC-Q-TOF-MS method.

  • The UPLC method should be capable of separating the parent drug from all degradation products.

  • The mass spectrometer will be used to identify the mass-to-charge ratio (m/z) of the parent drug and any degradation products, which will aid in their structural elucidation.

Protocol 2: Stability-Indicating UPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating UPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector and coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate polar and non-polar compounds (e.g., start with a low percentage of B and gradually increase to elute all components).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • PDA Detection: Monitor at the UV maxima of this compound (e.g., 232 and 271 nm) and across a wider range to detect degradation products with different chromophores.

  • MS Detection: ESI positive mode, with a scan range appropriate for the expected masses of this compound and its degradation products.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Stress This compound This compound Demethylation_Products Demethylation (Loss of CH2) This compound->Demethylation_Products H+/OH- N-oxide N-Oxide This compound->N-oxide [O] Aromatic_Hydroxylation Aromatic Hydroxylation This compound->Aromatic_Hydroxylation [O] Ring_Opening_Products Ring Opening Products This compound->Ring_Opening_Products Dehydrogenation_Products Dehydrogenation Products This compound->Dehydrogenation_Products Δ Quinone_Formation Quinone Formation Aromatic_Hydroxylation->Quinone_Formation [O]

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photolytic (Light Chamber) Stock_Solution->Photo UPLC_MS UPLC-Q-TOF-MS Analysis Acid->UPLC_MS Base->UPLC_MS Oxidation->UPLC_MS Thermal Thermal (Solid, 80°C) Thermal->UPLC_MS Photo->UPLC_MS Data_Analysis Data Analysis and Structure Elucidation UPLC_MS->Data_Analysis

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: HPLC Analysis of N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on selecting the optimal mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of N-Nornuciferine. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis on a reversed-phase C18 column?

A common and effective starting point is a gradient elution using acidified water as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B. A typical acidifier is 0.1% formic acid or acetic acid, which helps to ensure sharp, symmetrical peak shapes.

Q2: Why is it necessary to add an acid to the mobile phase?

This compound is an aporphine alkaloid, which is a basic compound. In a neutral or basic mobile phase, it can interact with residual silanol groups on the silica-based C18 stationary phase, leading to significant peak tailing.[1] Adding an acid to the mobile phase (typically to achieve a pH between 2.5 and 4) protonates the this compound molecule. This positive charge prevents unwanted secondary interactions with the stationary phase, resulting in improved peak symmetry and reproducibility.[2]

Q3: Which organic solvent is better: acetonitrile or methanol?

Both acetonitrile and methanol are commonly used.

  • Acetonitrile is often preferred as it typically provides better peak shapes, lower backpressure, and has a lower UV cutoff wavelength, which can be advantageous for detection.[2]

  • Methanol is also effective and is considered a "greener" or more environmentally friendly solvent.[3][4] However, it can sometimes lead to higher backpressure compared to acetonitrile. The choice may depend on the specific separation requirements and laboratory protocols.[5][6]

Q4: Should I use an isocratic or a gradient elution method?

The choice depends on the sample complexity:

  • Isocratic elution (constant mobile phase composition) is simpler, faster to run, and ideal for quantifying this compound in simple mixtures or purified samples where other components do not interfere.[5]

  • Gradient elution (mobile phase composition changes over time) is superior for complex samples, such as plant extracts. It allows for the effective separation of this compound from other related alkaloids and impurities that may have different polarities.[2][7]

Q5: What is the optimal UV detection wavelength for this compound?

Based on reported methods for structurally similar aporphine alkaloids like nuciferine, a UV detection wavelength between 270 nm and 272 nm is a suitable starting point.[5][8] For method development, using a Photo Diode Array (PDA) detector is highly recommended to determine the wavelength of maximum absorbance for this compound and ensure method specificity.

Mobile Phase and Chromatographic Conditions Summary

The following table summarizes various reported HPLC conditions for the analysis of this compound and related alkaloids, providing a comparative overview for method development.

Stationary Phase (Column)Mobile Phase CompositionElution ModeFlow Rate (mL/min)Detection
Kinetex XB-C18Aqueous: 0.5% Acetic AcidOrganic: AcetonitrileGradient1.0DAD (356 nm)[7]
Shimadzu VP-ODSAqueous: 0.1% Triethylamine (aq)Organic: AcetonitrileGradientN/ADAD, ESI-MS[7]
Hemochrom Intsil C-18Methanol : 10mM Phosphate buffer (85:15, v/v), pH 4Isocratic1.0UV (272 nm)[5]
Eclipse plus C18Aqueous: 0.1% Formic Acid (aq)Organic: AcetonitrileGradient0.3MS/MS[2]
Discovery C18Acetonitrile : Water : Triethylamine : Acetic Acid (55:44:1:0.15, v/v/v/v)Isocratic1.0UV (270 nm)[8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: Significant peak tailing or asymmetric peaks.

  • Possible Cause 1: Secondary Silanol Interactions. As a basic compound, this compound can interact with acidic silanol groups on the column packing material.[1]

    • Solution: Ensure the mobile phase pH is low enough (pH 2.5-4.0) by adding formic, acetic, or phosphoric acid to keep the analyte fully protonated.[2]

    • Solution: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[8]

    • Solution: Use a modern, end-capped, or base-deactivated HPLC column specifically designed to minimize silanol interactions.

Problem: Poor resolution between this compound and other components.

  • Possible Cause 1: Suboptimal Mobile Phase Strength. The ratio of organic solvent to the aqueous buffer may not be optimal for separation.

    • Solution: Systematically adjust the organic solvent percentage in an isocratic method or modify the slope of the gradient in a gradient method.[9]

  • Possible Cause 2: Inadequate Selectivity. The chosen mobile phase components may not provide sufficient chemical differentiation between analytes.

    • Solution: Switch the organic modifier (e.g., from methanol to acetonitrile or vice-versa), as this can alter elution patterns.[2]

    • Solution: Adjust the pH of the mobile phase. Small changes in pH can alter the ionization state of interfering compounds, thus changing their retention and improving resolution.[10]

Problem: Unstable baseline (noise or drift).

  • Possible Cause 1: Contaminated or Poorly Prepared Mobile Phase. Impurities in solvents, the use of non-HPLC grade reagents, or dissolved gases can cause baseline disturbances.[10]

    • Solution: Always use high-purity, HPLC-grade solvents and reagents.[10]

    • Solution: Degas the mobile phase before use by sonication or an inline degasser to remove dissolved air.[10][11]

  • Possible Cause 2: System Leaks. A loose fitting in the fluid path can introduce air and cause pressure fluctuations, leading to a noisy baseline.

    • Solution: Inspect all fittings and connections from the pump to the detector for any signs of leakage and tighten where necessary.[10]

Problem: Shifting or inconsistent retention times.

  • Possible Cause 1: Inconsistent Mobile Phase Preparation. Minor variations in mobile phase composition between runs will lead to changes in retention time.

    • Solution: Prepare mobile phases carefully and consistently, using volumetric flasks for accuracy. If preparing buffered solutions, always measure the pH after mixing all components.

  • Possible Cause 2: Column Equilibration. The column may not be fully equilibrated with the starting mobile phase conditions before injection.

    • Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase conditions before the first injection and between runs.[12]

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[12]

Experimental Protocol: Recommended HPLC Method

This protocol provides a robust starting point for the analysis of this compound using a standard reversed-phase HPLC system with UV detection.

1. Materials and Reagents:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC-grade).

  • Sample Solvent (Diluent): Mobile Phase A / Mobile Phase B (50:50, v/v).

  • This compound Standard: Reference standard of known purity.

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 272 nm.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.090%10%
15.040%60%
18.010%90%
20.010%90%
20.190%10%
25.090%10%

4. Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate and validated procedure. The final extract should be dissolved in the sample diluent and filtered through a 0.22 µm syringe filter before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples according to the defined sequence.

Visualized Workflows

Mobile_Phase_Selection_Workflow start Start: Method Development col_select 1. Select Column (e.g., C18, 5µm, 4.6x150mm) start->col_select init_mp 2. Define Initial Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile col_select->init_mp run_grad 3. Run Initial Broad Gradient (e.g., 10-90% B over 15 min) init_mp->run_grad eval 4. Evaluate Peak Shape & Retention run_grad->eval good Peak Acceptable? eval->good optimize 5. Optimize Mobile Phase good->optimize No validate 6. Method Validation good->validate Yes opt_ph Adjust pH (2.5-4.0) optimize->opt_ph opt_org Adjust Gradient Slope or % Organic optimize->opt_org opt_add Consider Additives (e.g., TEA for tailing) optimize->opt_add opt_ph->run_grad opt_org->run_grad opt_add->run_grad end End validate->end

Caption: Workflow for selecting and optimizing an HPLC mobile phase.

HPLC_Troubleshooting_Flowchart start Identify Issue peak_tail Peak Tailing start->peak_tail bad_res Poor Resolution start->bad_res noise Noisy Baseline start->noise cause_tail Cause: Silanol Interaction? peak_tail->cause_tail cause_res Cause: Suboptimal Strength? bad_res->cause_res cause_noise Cause: Contaminated Mobile Phase? noise->cause_noise sol_ph Solution: Lower Mobile Phase pH (add 0.1% Formic Acid) cause_tail->sol_ph Yes sol_tea Solution: Add Competing Base (0.1% TEA) sol_ph->sol_tea Still Tailing? end_tail Re-run Analysis sol_tea->end_tail sol_grad Solution: Adjust Gradient Slope or % Organic cause_res->sol_grad Yes sol_solv Solution: Switch Organic Solvent (ACN <-> MeOH) sol_grad->sol_solv Still Poor? end_res Re-run Analysis sol_solv->end_res sol_filter Solution: Use HPLC-Grade Solvents Filter & Degas cause_noise->sol_filter Yes sol_leak Solution: Check System for Leaks sol_filter->sol_leak Still Noisy? end_noise Re-run Analysis sol_leak->end_noise

Caption: Flowchart for troubleshooting common HPLC issues.

References

addressing matrix effects in N-Nornuciferine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of N-Nornuciferine. The following sections address common issues related to matrix effects encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification. Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects in plasma samples. Failure to address matrix effects can compromise the reliability of pharmacokinetic and toxicokinetic data.

Q2: What is the most common analytical technique for this compound quantification and why is it susceptible to matrix effects?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.[1] However, the electrospray ionization (ESI) source, commonly used in LC-MS/MS, is particularly prone to matrix effects. Co-eluting matrix components can compete with this compound for ionization, leading to either a suppressed or enhanced signal.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is determined by comparing the peak response of this compound in a post-extraction spiked blank matrix sample to the peak response in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. It is recommended to evaluate the matrix effect at both low and high quality control (QC) concentrations.

Q4: What is a suitable internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect and variability in extraction recovery, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor recovery of this compound - Inefficient extraction method.- Incorrect pH during liquid-liquid extraction.- Inappropriate SPE sorbent or elution solvent.- Optimize Extraction Method: Evaluate different extraction techniques (PPT, LLE, SPE). See the data comparison in Table 1.- Adjust pH for LLE: this compound is an alkaloid; ensure the aqueous phase is basic (pH > 9) during extraction with an organic solvent to keep it in its neutral, more extractable form.- Select Appropriate SPE Sorbent: For alkaloids, reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are often effective. Optimize wash and elution solvents to ensure selective elution of this compound.
Significant ion suppression or enhancement (Matrix Effect > ±15%) - Insufficient sample cleanup.- Co-elution of phospholipids from plasma.- High concentration of salts or other matrix components.- Improve Sample Preparation: Protein precipitation is a simple but often "dirtier" method. Consider switching to LLE or SPE for a cleaner extract (see Table 1).- Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering matrix components. A longer run time or a different column chemistry may be necessary.- Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering components.
High variability in results between different plasma lots - Relative matrix effect, where different sources of plasma exhibit varying degrees of ion suppression/enhancement.- Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for lot-to-lot variability.- Matrix-Matched Calibration Standards: Prepare calibration standards and QCs in the same biological matrix as the study samples to mimic the matrix effect. It is recommended to test at least six different lots of the matrix.
Inconsistent internal standard response - The chosen internal standard is not tracking the analyte's behavior.- The IS itself is experiencing significant and variable matrix effects.- Re-evaluate IS Choice: If using a structural analog, it may not be a suitable mimic for this compound. A SIL-IS is strongly recommended.- Investigate IS Matrix Effect: Assess the matrix effect for the internal standard independently to ensure its signal is stable across different samples.

Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different extraction methods for this compound and related alkaloids based on available literature.

Table 1: Comparison of Sample Preparation Methods for Alkaloid Bioanalysis

Method Typical Recovery (%) Typical Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) with Acetonitrile85 - 10570 - 120 (can be significant)Fast, simple, inexpensive, non-selective.High potential for matrix effects due to minimal cleanup.
Liquid-Liquid Extraction (LLE) with Ethyl Acetate80 - 9585 - 110Good cleanup, removes many polar interferences.More labor-intensive, requires solvent evaporation and reconstitution.
Solid-Phase Extraction (SPE) with Mixed-Mode Cation Exchange> 9095 - 105Excellent cleanup, highly selective, reduces matrix effects significantly.[2][3]More complex method development, can be more expensive.

Note: The values presented are typical ranges observed for alkaloids in plasma and may vary depending on the specific experimental conditions. It is essential to validate the chosen method for this compound in your laboratory.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a common and effective method for extracting this compound from plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., this compound-d3 in methanol).

    • Vortex for 10 seconds.

  • Basification:

    • Add 50 µL of 1 M Sodium Carbonate solution to raise the pH to >9.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 600 µL of ethyl acetate.

    • Vortex vigorously for 5 minutes.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation:

    • Centrifuge at 12,000 x g for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract, significantly reducing matrix effects. A mixed-mode cation exchange sorbent is recommended.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 25 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex. This acidifies the sample and ensures this compound is protonated (positively charged) for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

Protocol 3: UPLC-MS/MS Analysis

Below are typical parameters for the analysis of this compound.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Equilibrate at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole with ESI source

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 282.1 -> Product ion (m/z) 249.1

    • This compound-d3 (IS): Precursor ion (m/z) 285.1 -> Product ion (m/z) 252.1

Note: MS/MS parameters such as collision energy and cone voltage should be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt_solvent Add Acetonitrile (300 µL) add_is->ppt_solvent lle_base Basify (pH >9) add_is->lle_base spe_acid Acidify Sample add_is->spe_acid ppt_vortex Vortex & Centrifuge ppt_solvent->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant evap Evaporate to Dryness ppt_supernatant->evap lle_solvent Add Ethyl Acetate lle_base->lle_solvent lle_vortex Vortex & Centrifuge lle_solvent->lle_vortex lle_transfer Transfer Organic Layer lle_vortex->lle_transfer lle_transfer->evap spe_load Load on SPE Cartridge spe_acid->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze UPLC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound bioanalysis sample preparation options.

troubleshooting_logic cluster_me_solutions Matrix Effect Solutions cluster_recovery_solutions Recovery Solutions start Problem Encountered: Inaccurate/Imprecise Results check_me Assess Matrix Effect (MF) start->check_me me_high MF is high (>1.15) or low (<0.85) check_me->me_high Yes me_ok MF is acceptable (0.85-1.15) check_me->me_ok No check_recovery Assess Extraction Recovery recovery_low Recovery is low/variable check_recovery->recovery_low Yes end_node Re-validate Method check_recovery->end_node No improve_cleanup Improve Sample Cleanup (Switch PPT -> LLE/SPE) me_high->improve_cleanup optimize_lc Optimize Chromatography (Increase Separation) me_high->optimize_lc use_sil_is Use Stable Isotope-Labeled IS me_high->use_sil_is me_ok->check_recovery improve_cleanup->end_node optimize_lc->end_node use_sil_is->end_node optimize_extraction Optimize Extraction Protocol (pH, Solvent, Sorbent) recovery_low->optimize_extraction optimize_extraction->end_node

Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.

References

Technical Support Center: Enhancing the Oral Bioavailability of N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of N-nornuciferine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oral bioavailability of this compound.

FAQ 1: What is the reported oral bioavailability of this compound and why is there a need for improvement?

Pharmacokinetic studies in rats have reported a surprisingly high oral bioavailability of this compound, estimated at 79.91%.[1][2][3] However, several factors may warrant efforts to further enhance its oral delivery. Preclinical findings can vary between species, and the high bioavailability observed in rats may not directly translate to other animal models or humans. Factors such as diet, disease state, and co-administered medications can also influence absorption. Furthermore, for a therapeutic agent, consistent and maximal absorption is desirable to ensure predictable dosing and therapeutic efficacy. Therefore, formulation strategies aimed at improving solubility, permeability, and metabolic stability can lead to a more robust and universally effective oral dosage form.

FAQ 2: What are the potential limiting factors for the oral bioavailability of this compound?

While direct experimental data on the aqueous solubility and intestinal permeability of this compound is limited, its classification as an alkaloid and its physicochemical properties suggest potential challenges. Many alkaloids are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which can lead to dissolution rate-limited absorption.[4][5][6]

Key potential limiting factors include:

  • Low Aqueous Solubility: As a lipophilic molecule, this compound may have poor solubility in the aqueous environment of the gastrointestinal tract, which can be a rate-limiting step for absorption.[7]

  • P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux transporter in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their net absorption. Many alkaloids are known substrates of P-gp.

  • First-Pass Metabolism: this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which suggests it interacts with hepatic enzymes.[8] It is possible that this compound itself is subject to metabolism by CYP enzymes in the liver and/or intestinal wall, which would reduce the amount of unchanged drug reaching systemic circulation.

FAQ 3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Based on strategies successfully applied to the related alkaloid nuciferine and other poorly soluble compounds, the following approaches hold promise for this compound:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its aqueous solubility, protect it from degradation, and potentially overcome P-gp efflux.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by presenting the drug in an amorphous state with a larger surface area.[9][10][11][12][13]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of poorly soluble drugs.[14][15][16][17][18][19]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can improve its solubilization in the gastrointestinal tract and enhance its absorption.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues that may be encountered during experiments aimed at improving the oral bioavailability of this compound.

Issue 1: Inconsistent or low oral bioavailability in preclinical studies.

  • Question: We are observing high variability and lower than expected oral bioavailability of this compound in our animal model. What could be the cause?

  • Answer: Several factors could contribute to this. First, consider the physicochemical properties of your this compound sample. Poor aqueous solubility can lead to erratic dissolution and absorption. It is also possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the compound back into the intestinal lumen. First-pass metabolism in the liver could also be a significant factor. To investigate these possibilities, you should perform in vitro dissolution studies, Caco-2 permeability assays to assess efflux, and in vitro metabolism studies using liver microsomes.

Issue 2: Difficulty in developing a stable and effective formulation.

  • Question: Our initial formulation attempts with this compound are showing poor drug loading or instability. What should we consider?

  • Answer: When developing a formulation for a poorly soluble compound like this compound, the choice of excipients is critical. For nanoparticle formulations, ensure the polymer and surfactants are compatible with the drug. For solid dispersions, the selection of the carrier polymer is crucial for maintaining the amorphous state of the drug. For cyclodextrin complexes, the type of cyclodextrin and the method of complexation will influence the solubility enhancement. It is recommended to perform compatibility studies and to screen a range of excipients to find the optimal formulation.

Issue 3: In vitro results are not correlating with in vivo outcomes.

  • Question: Our in vitro dissolution and permeability studies looked promising, but we are not seeing the expected improvement in oral bioavailability in our animal model. Why might this be?

  • Answer: A discrepancy between in vitro and in vivo results can arise from several factors that are not fully captured by in vitro models. The complexity of the gastrointestinal environment, including pH, motility, and the presence of food, can significantly impact drug absorption. Furthermore, first-pass metabolism in the liver is a critical in vivo factor that is not accounted for in Caco-2 assays. To bridge this gap, consider conducting in situ intestinal perfusion studies in your animal model to get a more accurate picture of absorption, and perform pharmacokinetic studies with and without a P-gp inhibitor to assess the contribution of efflux.

Section 3: Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL)0.57-
Tmax (h)1.65-
t1/2 (h)2.943.84
AUC (µg·h/mL)4.341.09
Oral Bioavailability (F%) 79.91 -

Data extracted from a pharmacokinetic study in rats.[1][2][3]

Section 4: Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability and potential for P-gp efflux of this compound.

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-B) permeability, add the this compound solution to the apical side of the Transwell insert and fresh transport buffer to the basolateral side.

    • For basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.

  • P-gp Inhibition Study:

    • To investigate P-gp mediated efflux, perform the permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

    • A significant increase in the A-B permeability and a decrease in the B-A permeability in the presence of the inhibitor would suggest that this compound is a P-gp substrate.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as UPLC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the oral bioavailability of this compound in a rat model.[1][2][3]

  • Animal Model:

    • Use adult male Sprague-Dawley rats.

    • Fast the animals overnight before dosing, with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a known dose of this compound (e.g., 10 mg/kg) as a bolus injection into the tail vein.

    • Oral (PO) Group: Administer a known dose of this compound (e.g., 50 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma extracts using a validated UPLC-MS/MS method.[1]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, t1/2, and the area under the plasma concentration-time curve (AUC) for both IV and PO groups.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 5: Visualizations

experimental_workflow cluster_problem_identification Problem Identification cluster_invitro_troubleshooting In Vitro Troubleshooting cluster_formulation_strategies Formulation Strategies cluster_invivo_validation In Vivo Validation A Low/Variable Bioavailability B Solubility Assessment (Aqueous Solubility) A->B Investigate Solubility C Permeability Assay (Caco-2) A->C Assess Permeability D Metabolism Study (Liver Microsomes) A->D Evaluate Metabolism E Nanoparticles B->E F Solid Dispersions B->F G Cyclodextrin Complexes B->G C->E D->E H Pharmacokinetic Study (Rats) E->H Validate F->H Validate G->H Validate

Figure 1: Troubleshooting workflow for improving this compound oral bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Blood Drug_Lumen This compound (Oral Dose) Drug_Intra This compound Drug_Lumen->Drug_Intra Passive Diffusion Drug_Intra->Drug_Lumen P-gp Efflux Metabolites Metabolites Drug_Intra->Metabolites CYP450 Metabolism Drug_Blood This compound Drug_Intra->Drug_Blood Absorption

Figure 2: Potential absorption and metabolism pathways of this compound in the intestine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of N-Nornuciferine and Nuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuciferine and its structural analog, N-nornuciferine, are two prominent aporphine alkaloids found in the sacred lotus (Nelumbo nucifera). Both compounds are recognized for their significant presence in lotus leaves and their contribution to the plant's traditional medicinal properties, which include anti-hyperlipidemic, anti-obesity, and anti-inflammatory effects.[1][2] This guide provides a detailed comparison of the known biological activities of nuciferine and this compound, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct pharmacological profiles. While both molecules share a common structural backbone, the substitution at the nitrogen atom—a methyl group in nuciferine and a hydrogen atom in this compound—leads to notable differences in their biological targets and activities.

Chemical Structures

The structural difference between nuciferine and this compound is the presence of a methyl group on the nitrogen atom of the aporphine ring in nuciferine, which is absent in this compound.

Nuciferine_vs_this compound cluster_nuciferine Nuciferine cluster_nornuciferine This compound Nuciferine_img Nuciferine_formula C₁₉H₂₁NO₂ NNornuciferine_img NNornuciferine_formula C₁₈H₁₉NO₂

Caption: Chemical structures of Nuciferine and this compound.

Comparative Biological Activity

While both alkaloids are implicated in the overall pharmacological effects of lotus leaf extracts, in vitro and in vivo studies have revealed distinct primary biological targets for each. Nuciferine has been extensively studied for its effects on the central nervous system, particularly its interaction with dopamine and serotonin receptors. In contrast, the most potent and well-characterized activity of this compound to date is its significant inhibition of the cytochrome P450 enzyme, CYP2D6.

Nuciferine: A Modulator of Dopamine and Serotonin Receptors

Nuciferine exhibits a complex pharmacological profile, acting on multiple receptors within the dopaminergic and serotonergic systems. This polypharmacology underlies its potential as an atypical antipsychotic agent.[3]

Table 1: In Vitro Receptor Binding and Functional Activity of Nuciferine

Target ReceptorNuciferine ActivityPotency (Kᵢ or EC₅₀/IC₅₀)Reference
Dopamine Receptors
D₂Partial AgonistEC₅₀ = 64 nM[4]
D₄AgonistEC₅₀ = 2 µM[4]
D₅Partial AgonistEC₅₀ = 2.6 µM[4]
Serotonin Receptors
5-HT₁ₐAgonistEC₅₀ = 3.2 µM[4]
5-HT₂ₐAntagonistKᵢ = 283 nM[4]
5-HT₂BAntagonistIC₅₀ = 1 µM[4]
5-HT₂CAntagonistIC₅₀ = 131 nM[4]
5-HT₆Partial Agonist-[3]
5-HT₇Inverse AgonistEC₅₀ = 150 nM[4]
Other Targets
Dopamine Transporter (DAT)Inhibitor-[3]

The multifaceted receptor interactions of nuciferine contribute to its observed antipsychotic-like effects in rodent models, such as the inhibition of phencyclidine (PCP)-induced hyperlocomotion and the rescue of PCP-induced sensory gating deficits.[4]

Nuciferine_Signaling_Pathway Nuciferine Nuciferine D2 D₂ Receptor (Partial Agonist) Nuciferine->D2 D4 D₄ Receptor (Agonist) Nuciferine->D4 D5 D₅ Receptor (Partial Agonist) Nuciferine->D5 DAT Dopamine Transporter (Inhibitor) Nuciferine->DAT HT1A 5-HT₁ₐ Receptor (Agonist) Nuciferine->HT1A HT2A 5-HT₂ₐ Receptor (Antagonist) Nuciferine->HT2A HT2B 5-HT₂B Receptor (Antagonist) Nuciferine->HT2B HT2C 5-HT₂C Receptor (Antagonist) Nuciferine->HT2C HT7 5-HT₇ Receptor (Inverse Agonist) Nuciferine->HT7

Caption: Nuciferine's interactions with dopamine and serotonin receptors.

This compound: A Potent CYP2D6 Inhibitor

The primary characterized biological activity of this compound is its potent and competitive inhibition of CYP2D6, a critical enzyme in the metabolism of numerous clinically used drugs.[5] This inhibitory action suggests a potential for drug-drug interactions when this compound or lotus leaf extracts are co-administered with CYP2D6 substrates.

Table 2: In Vitro CYP2D6 Inhibition by this compound

ParameterValueReference
IC₅₀3.76 µM[5]
Kᵢ2.34 µM[5]

While this compound is also suggested to contribute to the anti-inflammatory and anti-hyperlipidemic effects of lotus leaf extracts, specific quantitative data on these activities are currently limited.[2] One study that investigated the in vitro opioid receptor affinity of several lotus alkaloids, including this compound, did not find significant displacement activity for this compound at the kappa-opioid receptor.

NNornuciferine_Workflow cluster_protocol CYP2D6 Inhibition Assay start Incubate Human Liver Microsomes with this compound substrate Add CYP2D6 substrate (Dextromethorphan) start->substrate reaction Initiate reaction with NADPH substrate->reaction stop Stop reaction with Acetonitrile reaction->stop analysis Quantify metabolite formation (LC-MS/MS) stop->analysis result Determine IC₅₀ and Kᵢ analysis->result

Caption: Experimental workflow for CYP2D6 inhibition assay.

Pharmacokinetic Comparison

A study in rats provided a direct comparison of the pharmacokinetic profiles of nuciferine and this compound following oral and intravenous administration of a lotus leaf alkaloid fraction.[1][2] Both compounds were found to be rapidly absorbed and able to cross the blood-brain barrier.[1][2]

Table 3: Comparative Pharmacokinetic Parameters in Rats

ParameterNuciferineThis compoundReference
Oral Administration (50 mg/kg)
Cₘₐₓ (µg/mL)1.710.57[1]
Tₘₐₓ (h)0.91.65[1]
t₁/₂ (h)2.482.94[2]
Oral Bioavailability (%)58.1379.91[1]
Intravenous Administration (10 mg/kg)
Vd (L/kg)9.4815.17[1]
t₁/₂ (h)2.093.84[1]
Brain Pharmacokinetics (i.v. 20 mg/kg)
Cₘₐₓ (unbound, µg/mL)0.320.16[1]
Tₘₐₓ (h)0.891.22[1]
t₁/₂ (h)1.241.39[1]

These data indicate that this compound has a higher oral bioavailability but a lower maximum plasma concentration compared to nuciferine. This compound also exhibits a larger volume of distribution and a longer elimination half-life, suggesting more extensive tissue distribution and slower clearance. Both compounds effectively penetrate the brain, with nuciferine reaching a higher maximum unbound concentration.

Experimental Protocols

Radioligand Receptor Binding and Functional Assays (for Nuciferine)

The receptor binding and functional assays for nuciferine were conducted as part of the Psychoactive Drug Screening Program (PDSP).

  • Primary Binding Assay: Nuciferine was initially tested at a 10 µM concentration to assess its ability to displace a specific radioligand from a panel of receptors.

  • Secondary Binding Assay: For receptors where greater than 50% displacement was observed, competition binding assays were performed with 11 concentrations of nuciferine to determine the IC₅₀ and subsequently the Kᵢ values.

  • Functional Assays: The agonist, antagonist, or inverse agonist activity of nuciferine at specific G protein-coupled receptors was determined using cell-based functional assays, such as measuring G protein activation or second messenger accumulation.

CYP2D6 Inhibition Assay (for this compound)

The inhibitory effect of this compound on CYP2D6 activity was assessed using human liver microsomes.[5]

  • Incubation: Various concentrations of this compound were pre-incubated with human liver microsomes and the CYP2D6 substrate, dextromethorphan (1 to 10 mM).

  • Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.

  • Reaction Termination: After 30 minutes, the reaction was stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: The reaction mixture was centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the formation of the dextromethorphan metabolite.

  • Data Analysis: The IC₅₀ and Kᵢ values were determined from the concentration-dependent inhibition of metabolite formation.

Conclusion

Nuciferine and this compound, despite their structural similarity, exhibit distinct primary biological activities based on current research. Nuciferine's profile as a modulator of multiple dopamine and serotonin receptors positions it as a compound of interest for neuropsychiatric disorders, particularly as a potential atypical antipsychotic. Conversely, this compound's potent and competitive inhibition of CYP2D6 highlights its significance in the context of drug metabolism and the potential for drug-drug interactions. While both compounds contribute to the broader therapeutic effects attributed to lotus leaf extracts, their individual pharmacological characteristics suggest different potential applications and areas for further investigation in drug discovery and development. Future research should aim to conduct direct comparative studies of these two alkaloids across a wider range of biological assays to more fully elucidate their respective pharmacological profiles.

References

A Comparative Guide to HPLC Methods for the Analysis of N-Nornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-Nornuciferine, a bioactive alkaloid found in the leaves of Nelumbo nucifera (lotus). This document aims to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific research needs by presenting objective performance comparisons and supporting experimental data.

Method Performance Comparison

The following table summarizes the key performance parameters of different HPLC-based methods used for the determination of this compound and other related alkaloids. These methods offer varying levels of sensitivity and are suitable for different analytical purposes, from routine quality control to detailed pharmacokinetic studies.

ParameterHPLC-DAD/ESI-MS[1]LC-MS[2]HPLC-MS/MS
Linearity Range Three orders of magnitude0.5–50 µg/mL0.5 to 500 ng/mL (for O-nornuciferin)[3]
Correlation Coefficient (r²) Not specified for this compound individually> 0.9996[2]Not specified for this compound individually
Limit of Detection (LOD) 30–90 pg[1]0.17–0.90 ng[2]Not specified for this compound individually
Limit of Quantification (LOQ) Not specified0.51–2.65 ng[2]0.5 ng/mL (for O-nornuciferin)[3]
Precision (RSD%) Not specifiedNot specified< 15% (for related alkaloids)[3]
Accuracy/Recovery Not specifiedNot specified85.5% to 118% (for related alkaloids)[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in peer-reviewed journals.

HPLC-DAD/ESI-MS Method for Simultaneous Analysis[1]

This method is suitable for the simultaneous identification and quantification of this compound along with other major alkaloids in lotus leaves.

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Photodiode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column: Shimadzu VP-ODS column.

  • Mobile Phase: A gradient system of 0.1% triethylamine in aqueous solution and acetonitrile.

  • Detection: DAD for quantification and ESI-MS for identification.

  • Sample Preparation: The leaves of Nelumbo nucifera are extracted to obtain the alkaloid fraction.

LC-MS Method for Quantitative Determination[2]

This method provides a simple, rapid, and precise approach for the simultaneous quantitative determination of this compound and other aporphine and benzylisoquinoline alkaloids.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Sample Preparation: A one-step sample preparation procedure is employed. Dried lotus flowers are extracted with methanol under reflux. The methanol extract is then partitioned using a mixture of EtOAc and 3% aqueous tartaric acid. The pH of the aqueous solution is adjusted to 9, followed by extraction with CHCl3 to obtain the alkaloid-rich fraction.[2]

  • Analysis: The prepared sample is subjected to LC-MS analysis for the quantification of alkaloids.

HPLC-MS/MS Method for Pharmacokinetic Studies[3]

This highly sensitive method is designed for the determination of this compound and other alkaloids in biological matrices such as rat plasma, making it ideal for pharmacokinetic studies.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: Eclipse plus C18 column (4.6 mm × 100 mm, 1.8 µm) with a C18 guard column.[3]

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in an aqueous solution.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Sample Preparation: A micro-solid phase extraction (micro-SPE) method is used for sample clean-up from plasma.[3]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

HPLC_DAD_ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Lotus Leaf Sample extraction Alkaloid Extraction start->extraction hplc HPLC Separation (Shimadzu VP-ODS) extraction->hplc dad DAD Detection (Quantification) hplc->dad ms ESI-MS Detection (Identification) hplc->ms data Quantitative & Qualitative Data dad->data ms->data

Caption: HPLC-DAD/ESI-MS Workflow for this compound Analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Dried Lotus Flowers extraction Methanol Reflux Extraction start->extraction partition Liquid-Liquid Partition extraction->partition ph_adjust pH Adjustment to 9 partition->ph_adjust chcl3_extract CHCl3 Extraction ph_adjust->chcl3_extract lcms LC-MS Analysis chcl3_extract->lcms data Quantitative Data lcms->data

Caption: LC-MS Workflow for this compound Quantification.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Plasma Sample spe Micro-SPE start->spe hplc HPLC Separation (Eclipse plus C18) spe->hplc msms MS/MS Detection hplc->msms data Pharmacokinetic Data msms->data

Caption: HPLC-MS/MS Workflow for Pharmacokinetic Analysis.

Alternative Analytical Techniques

While HPLC remains a primary method for the analysis of this compound, other techniques have also been utilized for the quantification of related alkaloids and could be adapted. These include:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives of the alkaloids.[1]

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): Provides an alternative separation mechanism that can be advantageous for certain sample matrices.[1]

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that can be used for screening and quantification.[1]

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. For routine quality control of herbal supplements, HPLC-DAD is often sufficient. However, for research involving complex biological samples or requiring very low detection limits, more advanced techniques such as HPLC-MS/MS are recommended.

References

A Comparative Guide to Analytical Methods for N-Nornuciferine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of N-nornuciferine, a bioactive alkaloid found in the leaves of Nelumbo nucifera (lotus). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and quality control studies. This document presents a side-by-side evaluation of various validated methods, supported by experimental data to aid researchers in choosing the most suitable approach for their specific needs.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the performance characteristics of different analytical methods that have been validated for the quantification of this compound. The key parameters include the analytical technique, matrix, linearity range, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Method Matrix Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (ng) LOQ (ng) Recovery (%) Reference
UPLC-PDA Rat Plasma & Brain DialysateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1][2][3]
HPLC-DAD-ESI-MS Nelumbo nucifera Leaves~0.03 - ~30 (orders of magnitude)Not specified30-90 pg (on column)Not specifiedNot specified[4]
LC-MS Lotus Flower0.5 - 50> 0.99960.17 - 0.90 (on column)0.51 - 2.65 (on column)Not specified[5]
HPLC-MS/MS Rat Plasma0.5 - 200 (O-nornuciferin)Not specifiedNot specifiedNot specifiedNot specified[6]

Table 1: Comparison of Linearity, Detection Limits, and Recovery of Analytical Methods for this compound.

Method Intra-day Precision (RSD %) Inter-day Precision (RSD %) Intra-day Accuracy (%) Inter-day Accuracy (%) Stability Reference
HPLC-MS/MS (for related alkaloids) < 10< 10Not specifiedNot specifiedStable under various storage conditions[6][7]
HPLC-MS/MS (for nuciferine) Not specifiedNot specified95.92 - 99.61Not specifiedStable at 4℃ and -20℃[8]

Table 2: Comparison of Precision, Accuracy, and Stability of Analytical Methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for replicating the results and for the successful implementation of these analytical methods in other laboratories.

UPLC-PDA Method for Rat Plasma and Brain Dialysate[1][2]
  • Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 272 nm.

  • Sample Preparation:

    • Plasma: Protein precipitation with methanol.

    • Brain Dialysate: Direct injection after collection.

HPLC-DAD-ESI-MS Method for Nelumbo nucifera Leaves[4]
  • Instrumentation: Shimadzu HPLC system with a photodiode array detector and an electrospray ionization mass spectrometer.

  • Column: Shimadzu VP-ODS column.

  • Mobile Phase: Gradient system of 0.1% triethylamine aqueous solution and acetonitrile.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: Methanolic extraction from powdered leaves.

LC-MS Method for Lotus Flower[5]
  • Instrumentation: Liquid chromatograph coupled with a mass spectrometer.

  • Column: πNAP column (reversed-phase with naphthylethyl group-bonded silica).

  • Mobile Phase: Acetonitrile and 0.2% aqueous acetic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Sample Preparation: Methanol extraction from dried flower buds, followed by partitioning.

HPLC-MS/MS Method for Rat Plasma[6]
  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation: Micro-solid phase extraction (micro-SPE).

  • Analytes: Simultaneous determination of five alkaloids including O-nornuciferin.

  • Validation: The method was validated for matrix effects, stability, and other parameters.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for the analysis of this compound and a conceptual representation of the analytical method validation process.

Experimental_Workflow_for_N_Nornuciferine_Analysis cluster_Sample_Preparation Sample Preparation cluster_Chromatographic_Separation Chromatographic Separation cluster_Detection_and_Quantification Detection and Quantification Sample_Collection Sample Collection (e.g., Plasma, Plant Material) Extraction Extraction (e.g., Protein Precipitation, SPE) Sample_Collection->Extraction Injection Injection into LC System Extraction->Injection Separation Separation on Analytical Column Injection->Separation Detection Detection (e.g., PDA, MS, MS/MS) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification Analytical_Method_Validation_Process Method_Development Analytical Method Development Validation_Parameters Validation Parameters Method_Development->Validation_Parameters Selectivity Selectivity/ Specificity Validation_Parameters->Selectivity Linearity_Range Linearity & Range Validation_Parameters->Linearity_Range Accuracy_Precision Accuracy & Precision Validation_Parameters->Accuracy_Precision LOD_LOQ LOD & LOQ Validation_Parameters->LOD_LOQ Robustness Robustness Validation_Parameters->Robustness Stability Stability Validation_Parameters->Stability Method_Implementation Method Implementation for Routine Analysis Selectivity->Method_Implementation Linearity_Range->Method_Implementation Accuracy_Precision->Method_Implementation LOD_LOQ->Method_Implementation Robustness->Method_Implementation Stability->Method_Implementation

References

A Comparative Analysis of the Pharmacokinetics of N-Nornuciferine and Nuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two major bioactive alkaloids derived from the lotus leaf (Nelumbo nucifera): N-nornuciferine and nuciferine. The information presented herein is compiled from preclinical studies and aims to offer a valuable resource for researchers investigating the therapeutic potential of these compounds.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and nuciferine in rats, providing a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics following oral and intravenous administration.

Table 1: Plasma Pharmacokinetic Parameters of this compound vs. Nuciferine in Rats [1][2][3]

ParameterThis compoundNuciferineAdministration Route & Dose
Maximum Concentration (Cmax) 0.57 ± 0.12 µg/mL1.71 ± 0.34 µg/mLOral (50 mg/kg)
Time to Cmax (Tmax) 1.65 ± 0.48 h0.90 ± 0.31 hOral (50 mg/kg)
Elimination Half-life (t1/2) 2.94 ± 0.76 h2.48 ± 0.65 hOral (50 mg/kg)
Elimination Half-life (t1/2) 3.84 ± 0.92 h2.09 ± 0.51 hIntravenous (10 mg/kg)
Volume of Distribution (Vd) 15.17 ± 3.58 L/kg9.48 ± 2.15 L/kgIntravenous (10 mg/kg)
Oral Bioavailability (F) 79.91%58.13%Oral (50 mg/kg) vs. Intravenous (10 mg/kg)

Note: It is important to highlight that there are conflicting reports regarding the oral bioavailability of nuciferine. While the study cited above reports a bioavailability of 58.13%, other studies have reported significantly lower values of 1.9% to 3.9%. This discrepancy may be attributable to dose-dependent absorption or differences in the administration of a pure compound versus a plant extract.

Table 2: Brain Pharmacokinetic Parameters of this compound vs. Nuciferine in Rats Following Intravenous Administration (20 mg/kg) [1][2]

ParameterThis compoundNuciferine
Maximum Concentration (Cmax) 0.16 ± 0.04 µg/mL0.32 ± 0.07 µg/mL
Time to Cmax (Tmax) 1.22 ± 0.35 h0.89 ± 0.26 h
Elimination Half-life (t1/2) 1.39 ± 0.28 h1.24 ± 0.21 h
Volume of Distribution (Vd/F) 16.17 ± 4.12 L/kg19.78 ± 5.03 L/kg

Experimental Protocols

The data presented in this guide are primarily derived from a key pharmacokinetic study conducted in Sprague-Dawley rats. The following is a detailed description of the experimental methodology employed in this study.

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 220-250 g

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals were fasted overnight before oral administration.

2. Drug Administration:

  • Test Articles: A lotus leaf alkaloid fraction containing both nuciferine and this compound.

  • Oral Administration: The alkaloid fraction was suspended in a 0.5% carboxymethylcellulose sodium solution and administered by gavage at a dose of 50 mg/kg.

  • Intravenous Administration: The alkaloid fraction was dissolved in a saline solution containing 0.1% HCl and administered via the tail vein at doses of 10 mg/kg for plasma pharmacokinetics and 20 mg/kg for brain pharmacokinetics.

3. Sample Collection:

  • Plasma: Blood samples (approximately 0.3 mL) were collected from the jugular vein at predetermined time points into heparinized tubes. Plasma was separated by centrifugation.

  • Brain Microdialysis: For brain pharmacokinetic studies, a microdialysis probe was surgically implanted into the striatum of the rats. Dialysate samples were collected at regular intervals.

4. Analytical Method:

  • Technique: Ultra-performance liquid chromatography coupled with photodiode array detection (UPLC-PDA).

  • Sample Preparation: Plasma samples were deproteinized with acetonitrile.

  • Chromatographic Conditions: Separation was achieved on a C18 column with a gradient elution system.

  • Quantification: The concentrations of nuciferine and this compound were determined by comparing the peak areas to a standard curve.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using a non-compartmental model.

Signaling Pathways and Mechanism of Action

Nuciferine has been shown to interact with multiple neurotransmitter systems in the central nervous system, which likely contributes to its observed pharmacological effects. While the specific receptor interactions of this compound are less characterized, its structural similarity to nuciferine suggests it may share some pharmacological targets. The alkaloid fraction from lotus leaves, containing both compounds, has been found to have sedative-hypnotic and anxiolytic effects by binding to the γ-aminobutyric acid (GABA) receptor and activating the monoaminergic system.[1][2]

Nuciferine's primary interactions are with dopamine and serotonin receptors.[4][5][6][7][8] It acts as a blocker of dopamine receptors, which is consistent with some of its neuroleptic-like effects observed in preclinical models.[5] More recent and detailed studies have revealed a more complex receptor pharmacology. Nuciferine has been identified as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, a partial agonist at dopamine D2 receptors, and an agonist at 5-HT1A receptors.[4][8] This mixed receptor profile suggests a potential for atypical antipsychotic-like activity.

Nuciferine Signaling Pathway Nuciferine Nuciferine D2R Dopamine D2 Receptor Nuciferine->D2R Partial Agonist/ Blocker HTR2A Serotonin 5-HT2A Receptor Nuciferine->HTR2A Antagonist HTR1A Serotonin 5-HT1A Receptor Nuciferine->HTR1A Agonist GABA_A GABA-A Receptor Nuciferine->GABA_A Positive Allosteric Modulator (Hypothesized) Neuronal_Activity Modulation of Neuronal Activity D2R->Neuronal_Activity HTR2A->Neuronal_Activity HTR1A->Neuronal_Activity GABA_A->Neuronal_Activity

Caption: Simplified diagram of nuciferine's interactions with key neurotransmitter receptors.

Pharmacokinetic Study Workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Fasting Overnight Fasting (Oral Group) Animal_Model->Fasting IV_Admin Intravenous Injection (10 or 20 mg/kg) Animal_Model->IV_Admin Oral_Admin Oral Gavage (50 mg/kg) Fasting->Oral_Admin Blood_Sampling Jugular Vein Blood Collection Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling Microdialysis Brain Microdialysis IV_Admin->Microdialysis Sample_Prep Plasma/Dialysate Preparation Blood_Sampling->Sample_Prep Microdialysis->Sample_Prep UPLC UPLC-PDA Analysis Sample_Prep->UPLC PK_Analysis Pharmacokinetic Parameter Calculation UPLC->PK_Analysis

Caption: General workflow of the preclinical pharmacokinetic study.

References

N-Nornuciferine: A Comparative Guide for Use as a Reference Standard in Herbal Medicine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds in herbal medicine is paramount for ensuring product quality, safety, and efficacy. N-nornuciferine, a prominent aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), is increasingly utilized as a reference standard for the analysis of herbal products. This guide provides a comprehensive comparison of this compound with other relevant alkaloid standards from Nelumbo nucifera, supported by experimental data and detailed analytical protocols.

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is critical for the reliable quantification of phytochemicals. Besides this compound, other alkaloids like nuciferine, O-nornuciferine, and roemerine are also present in Nelumbo nucifera and can be used as reference standards.[1] The choice of standard depends on the specific analytical needs and the prevalence of the analyte in the herbal material.

Performance Characteristics

A comparative summary of the key performance characteristics of this compound and its common alternatives is presented below. The data is compiled from various analytical studies and supplier information.

Reference StandardMolecular FormulaMolecular Weight ( g/mol )Purity (%)Oral Bioavailability (%)Plasma Half-life (t½, h)Key Considerations
This compound C₁₈H₁₉NO₂281.35≥ 98.0[2][3]79.91[3][4]3.84[3][4]High bioavailability suggests good absorption and potential for in vivo studies.
NuciferineC₁₉H₂₁NO₂295.38≥ 98.0[3]58.13[3][4]2.09[3][4]Often the most abundant alkaloid in lotus leaf extracts.
O-NornuciferineC₁₈H₁₉NO₂281.35Typically highData not readily availableData not readily availableIsomeric with this compound, requiring good chromatographic separation.
RoemerineC₁₈H₁₇NO₂279.34Typically highData not readily availableData not readily availableStructurally distinct, may have different chromatographic behavior.

Note: Purity and other specifications may vary between suppliers. It is crucial to consult the certificate of analysis for the specific batch of the reference standard being used.

One study has indicated that the hydrochloride salts of these alkaloids exhibit greater purity and stability compared to their free base forms.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound and Nuciferine

This protocol is a synthesized example based on methodologies reported in the literature for the analysis of nuciferine and related alkaloids in Nelumbo nucifera leaf extracts.[6][7][8]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reference standards: this compound (≥98% purity), Nuciferine (≥98% purity).

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Reagents: Phosphoric acid or triethylamine for pH adjustment.

  • Sample: Dried and powdered Nelumbo nucifera leaf material.

2. Preparation of Standard Solutions:

  • Accurately weigh 10 mg of this compound and nuciferine reference standards.

  • Dissolve each standard in 10 mL of methanol to prepare stock solutions of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 1 to 10 µg/mL by diluting with methanol.

3. Preparation of Sample Solution:

  • Accurately weigh 1.0 g of the powdered lotus leaf sample.

  • Extract the sample with 50 mL of methanol using ultrasonication for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

4. Chromatographic Conditions:

  • Mobile Phase: Methanol: 10mM Phosphate Buffer (pH adjusted to 4 with phosphoric acid) in a ratio of 85:15 (v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: Ambient.

  • Detection Wavelength: 272 nm.[6][7]

  • Injection Volume: 20 µL.

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and identify the peaks corresponding to this compound and nuciferine by comparing their retention times with those of the standards.

  • Quantify the amount of each alkaloid in the sample by using the regression equation from the calibration curve.

Visualizations

Experimental Workflow for Herbal Medicine Analysis

The following diagram illustrates a typical workflow for the quality control of herbal medicines using a reference standard.

G cluster_0 Sample Preparation cluster_1 Reference Standard Preparation cluster_2 Analytical Method cluster_3 Result Herbal Raw Material Herbal Raw Material Drying & Grinding Drying & Grinding Herbal Raw Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Sample Injection This compound Standard This compound Standard Stock Solution Stock Solution This compound Standard->Stock Solution Working Standards Working Standards Stock Solution->Working Standards Working Standards->HPLC Analysis Calibration Calibration Curve Calibration Curve HPLC Analysis->Calibration Curve Calibration Quantification Quantification HPLC Analysis->Quantification Calibration Curve->Quantification Quality Assessment Quality Assessment Quantification->Quality Assessment

Caption: Workflow for the quantification of this compound in herbal medicine.

Nuciferine and the PI3K/AKT/mTOR Signaling Pathway

Recent studies have shown that nuciferine, an alkaloid structurally similar to this compound, can modulate the PI3K/AKT/mTOR signaling pathway.[9] This pathway is crucial in regulating cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer and diabetic complications. Extracts from Nelumbo nucifera have demonstrated inhibitory effects on this pathway.[10][11] The diagram below illustrates the key components of this pathway and the potential inhibitory action of nuciferine.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes Nuciferine Nuciferine Nuciferine->PI3K inhibits Nuciferine->AKT inhibits Nuciferine->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by nuciferine.

Conclusion

This compound serves as a reliable reference standard for the quality control of herbal medicines containing Nelumbo nucifera. Its high purity and availability make it a suitable choice for accurate quantification. When selecting a reference standard, it is essential to consider the specific alkaloid profile of the herbal material and the analytical goals. The provided HPLC protocol offers a robust method for the simultaneous analysis of this compound and nuciferine. Furthermore, the emerging research on the interaction of these alkaloids with critical signaling pathways like PI3K/AKT/mTOR highlights their therapeutic potential and underscores the importance of their precise quantification in herbal products.

References

N-Nornuciferine: An In Vivo Efficacy Comparison with Synthetic Drugs in Oncology and Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the natural alkaloid N-Nornuciferine with standard synthetic drugs in the therapeutic areas of oral squamous cell carcinoma and psychosis. While preclinical data suggests potential for this compound in Parkinson's disease, in vivo efficacy studies in established animal models are currently lacking. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for the scientific community.

I. Oral Squamous Cell Carcinoma (OSCC)

This compound, primarily through its parent compound Nuciferine, has demonstrated anti-tumor activity in a preclinical model of oral squamous cell carcinoma. A direct comparison with the synthetic chemotherapeutic agent oxaliplatin reveals their respective efficacies in mouse models.

Data Presentation: In Vivo Efficacy in OSCC Mouse Models
DrugAnimal ModelDosageKey Efficacy MetricsSource
Nuciferine Nude mice with CAL27 cell-derived xenografts20 mg/kg/day (intraperitoneal)- Significantly suppressed tumor growth (volume and weight) compared to control.[1]
Oxaliplatin Nude mice with oral squamous cell carcinoma xenografts10 mg/kg (intravenous, single dose)- Tumor inhibition rates of 23.97% to 31.55% depending on administration time. - Significantly prolonged animal survival time at optimal administration times.[2]
Experimental Protocols

Nuciferine in OSCC Xenograft Model:

  • Cell Line: Human oral squamous cell carcinoma cell line CAL27 was used.

  • Animal Model: Male nude mice (4-6 weeks old) were subcutaneously injected with CAL27 cells.

  • Treatment: When tumors reached a certain volume, mice were randomly assigned to a control group or a nuciferine treatment group. Nuciferine was administered daily via intraperitoneal injection at a dose of 20 mg/kg.

  • Efficacy Assessment: Tumor volume and weight were measured at the end of the study to determine the extent of tumor growth inhibition compared to the control group.[1]

Oxaliplatin in OSCC Xenograft Model:

  • Animal Model: A mouse model for oral squamous cell carcinoma was established in 75 nude mice.

  • Treatment: Mice were intravenously injected with a single dose of oxaliplatin (L-OHP) at 10 mg/kg at different time points.

  • Efficacy Assessment: Treatment efficacy was evaluated by measuring tumor inhibition rates and animal survival time.[2]

Signaling Pathway: Nuciferine in OSCC

Nuciferine has been shown to exert its anti-OSCC effects, at least in part, by suppressing the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]

STAT3_Pathway Nuciferine Nuciferine STAT3 STAT3 Nuciferine->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->GeneExpression Promotes TumorGrowth Tumor Growth and Proliferation GeneExpression->TumorGrowth

Figure 1: Nuciferine's inhibition of the STAT3 signaling pathway in OSCC.

II. Psychosis (Schizophrenia Models)

Nuciferine, the parent compound of this compound, has been evaluated in rodent models relevant to antipsychotic drug action, demonstrating a pharmacological profile suggestive of atypical antipsychotic-like effects. A comparison is drawn with the widely used atypical antipsychotic, risperidone.

Data Presentation: In Vivo Efficacy in Rodent Models of Psychosis
DrugAnimal ModelDosageKey Efficacy MetricsSource
Nuciferine Mice (PCP-induced hyperlocomotion)3 and 10 mg/kg (i.p.)- 10 mg/kg significantly reduced PCP-induced hyperlocomotion.[3]
Mice (PCP-induced prepulse inhibition deficit)10 mg/kg (i.p.)- Rescued PCP-induced disruption of prepulse inhibition.[4]
Risperidone Mice (MK-801-induced hyperlocomotion)0.01-0.03 mg/kg (i.p.)- Attenuated MK-801-induced hyperlocomotion.[5]
Mice (spontaneous low prepulse inhibition)1 mg/kg (i.p.)- Significantly enhanced prepulse inhibition in C57BL/6J mice.[6]
Experimental Protocols

Nuciferine in PCP-Induced Hyperlocomotion Model:

  • Animal Model: Male C57BL/6J mice were used.

  • Procedure: Mice were acclimated to activity chambers and then injected intraperitoneally (i.p.) with either vehicle or nuciferine (3 or 10 mg/kg). Subsequently, they were injected with phencyclidine (PCP) at 6.0 mg/kg.

  • Efficacy Assessment: Locomotor activity was measured by tracking the total distance traveled in the activity chambers over a 90-minute period.[3]

Nuciferine in Prepulse Inhibition (PPI) Model:

  • Animal Model: Mice were used to assess sensorimotor gating.

  • Procedure: A deficit in PPI was induced by the administration of PCP. Nuciferine (10 mg/kg, i.p.) was administered to assess its ability to reverse this deficit.

  • Efficacy Assessment: The startle response to a strong acoustic stimulus was measured with and without a preceding weaker prepulse. The percentage of PPI was calculated to determine the rescuing effect of nuciferine.[4]

Risperidone in MK-801-Induced Hyperlocomotion Model:

  • Animal Model: Male C57BL/6J mice were used.

  • Procedure: Mice were pretreated with risperidone (0.01, 0.02, and 0.03 mg/kg, i.p.) before being injected with the NMDA receptor antagonist MK-801 (0.25 mg/kg).

  • Efficacy Assessment: Locomotor activity was recorded to evaluate the inhibitory effect of risperidone on MK-801-induced hyperlocomotion.[5]

Risperidone in Spontaneous Low PPI Model:

  • Animal Model: C57BL/6J mice, which naturally exhibit low levels of PPI, were used.

  • Procedure: Risperidone (1 mg/kg) was administered to the mice.

  • Efficacy Assessment: PPI of the acoustic startle reflex was measured to determine if risperidone could enhance sensorimotor gating.[6]

Signaling Pathway: Nuciferine's Antipsychotic-like Action

The antipsychotic-like effects of nuciferine are attributed to its complex interaction with dopaminergic and serotonergic systems. It acts as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors, a profile similar to atypical antipsychotics.[3][6]

Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Signaling Downstream Signaling D2R->Signaling HT2AR 5-HT2A Receptor HT2AR->Signaling Psychotic_Symptoms Reduction of Psychotic Symptoms Signaling->Psychotic_Symptoms Modulation of Dopamine Activity Nuciferine Nuciferine Nuciferine->D2R Partial Agonist Nuciferine->HT2AR Antagonist

Figure 2: Nuciferine's dual action on dopamine and serotonin receptors.

III. Parkinson's Disease

While this compound and its parent compound Nuciferine have been investigated for various neuroprotective properties, there is a current lack of published in vivo studies specifically evaluating their efficacy in established animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models. For comparative purposes, the efficacy of the standard synthetic drug, L-DOPA, is presented below.

Data Presentation: In Vivo Efficacy of L-DOPA in Parkinson's Disease Models
DrugAnimal ModelDosageKey Efficacy MetricsSource
L-DOPA Rat (6-OHDA model)3 and 6 mg/kg (s.c.)- Did not reverse lesion-induced gait impairments. - Induced abnormal involuntary movements (AIMs) at higher doses.
Mouse (MPTP model)8 mg/kg/day- Significantly ameliorated behavioral deficits (pole test, balance beam, rotarod test).
Experimental Protocols

L-DOPA in 6-OHDA Rat Model:

  • Animal Model: Sprague-Dawley rats with unilateral medial forebrain bundle lesions induced by 6-hydroxydopamine (6-OHDA).

  • Procedure: Gait parameters were assessed pre- and post-lesion, and after subcutaneous administration of L-DOPA (3 or 6 mg/kg).

  • Efficacy Assessment: Spatiotemporal gait parameters were analyzed using an automated gait analysis system. The emergence of L-DOPA-induced dyskinesia was monitored using the abnormal involuntary movements (AIMs) scale.

L-DOPA in MPTP Mouse Model:

  • Animal Model: Mice were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's disease symptoms.

  • Procedure: Following MPTP administration, mice were treated with L-DOPA at a dose of 8 mg/kg/day.

  • Efficacy Assessment: Behavioral performance was assessed using the pole test, balance beam, and rotarod test to measure improvements in motor function.

Experimental Workflow: Preclinical Evaluation of Anti-Parkinsonian Drugs

PD_Workflow Start Induce Parkinson's Model (e.g., 6-OHDA or MPTP) Treatment Administer Test Compound (e.g., L-DOPA, Nuciferine) Start->Treatment Behavioral Behavioral Assessment (e.g., Rotarod, Pole Test, Gait Analysis) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Dopamine levels, TH staining) Treatment->Biochemical Histological Histological Analysis (e.g., Neuronal cell count) Treatment->Histological Analysis Data Analysis and Efficacy Determination Behavioral->Analysis Biochemical->Analysis Histological->Analysis

Figure 3: General workflow for in vivo efficacy testing in Parkinson's models.

Conclusion

The available in vivo data suggests that this compound, primarily through studies on its parent compound Nuciferine, holds promise as a therapeutic agent in both oncology and neuroscience. In oral squamous cell carcinoma, Nuciferine demonstrates significant tumor growth inhibition, operating through the STAT3 signaling pathway. In preclinical models of psychosis, Nuciferine exhibits an atypical antipsychotic-like profile by modulating dopamine and serotonin receptors, comparable to the action of risperidone.

While the neuroprotective potential of Nuciferine is acknowledged, further in vivo research is critically needed to establish its efficacy in models of Parkinson's disease to enable a direct comparison with standard therapies like L-DOPA. This guide serves as a foundational resource for researchers to build upon, highlighting both the potential of this compound and the existing gaps in the scientific literature.

References

comparative analysis of N-Nornuciferine from different geographical sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-nornuciferine, a bioactive aporphine alkaloid found in the lotus plant (Nelumbo nucifera), from various geographical locations. While direct comparative studies on the functional performance of purified this compound from different origins are limited, this document summarizes the significant variations in its concentration in plant materials from diverse geographical sources. This variation in concentration is a critical factor for researchers and professionals in natural product chemistry and drug development, as it directly impacts the yield and economic viability of isolating this promising compound.

Quantitative Analysis of this compound Content

The concentration of this compound and other related alkaloids in Nelumbo nucifera has been shown to vary significantly depending on the geographical origin and the part of the plant analyzed. The following table summarizes findings from various studies that have quantified this compound and other major alkaloids in lotus leaves and flowers from different regions.

Geographical SourcePlant PartThis compound Content (% of total alkaloids or mg/g dry weight)Other Major Alkaloids QuantifiedReference
Vietnam LeavesData not explicitly separated for this compound, but identified as a minor alkaloid.(-)-Nuciferine (0.34-0.63%), (-)-Armepavine (0.13-0.20%), (+)-Isoliensinine (0.06-0.19%)[1]
Thailand Flower BudsN-methylcoclaurine was the most abundant (5.73 mg/g). This compound was not individually quantified but is a known constituent.Total alkaloid content: 14.96 mg/g. N-methylcoclaurine, and others.[2]
Taiwan Flower BudsN-methylcoclaurine was the most abundant (2.88 mg/g). This compound was not individually quantified.Total alkaloid content: 3.53 mg/g. N-methylcoclaurine, and others.[2]
China LeavesIdentified as a major alkaloid along with nuciferine. Specific quantitative comparison across different regions of China is variable. Flower cultivars are noted to accumulate high levels of this compound.[3]Nuciferine, O-nornuciferine, Roemerine, Anonaine[3][4]

Note: The presented data highlights the variability in alkaloid content. It is important to note that environmental factors, cultivation practices, and genetic variations within the species can all contribute to these differences.[1]

Pharmacological Profile of this compound

This compound, along with other alkaloids from Nelumbo nucifera, exhibits a range of pharmacological activities that are of significant interest to the scientific community. These activities include:

  • Anti-hyperlipidemia and Anti-obesity Effects: Alkaloids from lotus leaves are known to have beneficial effects on lipid metabolism.[4][5]

  • Anti-inflammatory and Anti-hyperuricemic Activities: Studies have demonstrated the potential of these compounds in mitigating inflammation and reducing uric acid levels.[4][5]

  • Sedative-hypnotic and Anxiolytic Effects: The alkaloid fraction from lotus leaves has been shown to interact with the GABA receptor and the monoaminergic system, suggesting potential for treating anxiety and sleep disorders.[4]

Experimental Protocols

The following are detailed methodologies for the extraction, quantification, and analysis of this compound and other alkaloids from Nelumbo nucifera.

Alkaloid Extraction from Lotus Leaves

This protocol is based on a commonly used ultrasonic extraction method.

  • Sample Preparation: Fresh leaf samples are finely ground in liquid nitrogen.[6]

  • Extraction Solvent: A 1:1 (v/v) mixture of 0.3 M hydrochloric acid and methanol is used as the extraction solvent.[6]

  • Extraction Procedure: The ground leaf powder is mixed with the extraction solvent and subjected to ultrasonic extraction.

  • Purification: The crude extract is then typically subjected to further purification steps, such as liquid-liquid extraction or chromatography, to isolate the alkaloid fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector and an electrospray ionization mass spectrometry (ESI-MS) detector is used.[6]

  • Column: A C18 reversed-phase column (e.g., Shimadzu VP-ODS) is commonly employed.[6]

  • Mobile Phase: A gradient solvent system is typically used, consisting of an aqueous solution with a modifier (e.g., 0.1% triethylamine) and an organic solvent (e.g., acetonitrile).[6]

  • Detection: this compound and other alkaloids are identified and quantified using their retention times and UV spectra, with confirmation by mass spectrometry.[6]

Non-Aqueous Capillary Electrophoresis (NACE)

NACE offers an alternative method for the analysis of lotus alkaloids.

  • Electrophoresis System: A capillary electrophoresis instrument with UV and mass spectrometric detection.[1]

  • Buffer: An optimized buffer solution of 100 mM ammonium acetate in a mixture of methanol, acetonitrile, and water, with 0.6% acetic acid.[1]

  • Separation Conditions: Applied voltage of 25 kV and a temperature of 30°C.[1]

  • Detection: UV detection at 225 nm and positive mode ESI-MS for identification.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a general workflow for its analysis.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioactivity Bioactivity Assessment lotus_leaves Lotus Leaves (Different Geographical Sources) grinding Grinding & Homogenization lotus_leaves->grinding extraction Ultrasonic Extraction grinding->extraction purification Purification extraction->purification hplc HPLC-DAD-MS purification->hplc nace NACE-MS purification->nace in_vitro In Vitro Assays purification->in_vitro quantification Quantification of This compound hplc->quantification nace->quantification in_vivo In Vivo Models in_vitro->in_vivo

Caption: Experimental workflow for the analysis of this compound.

gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_synthesis GABA Synthesis vesicle Synaptic Vesicle gaba_synthesis->vesicle gaba GABA vesicle->gaba Release gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds to ion_channel Chloride Ion Channel gaba_receptor->ion_channel Opens hyperpolarization Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization Cl- Influx n_nornuciferine This compound n_nornuciferine->gaba_receptor Potentiates Binding

Caption: Postulated potentiation of GABA-A receptor signaling by this compound.

References

Safety Operating Guide

Safe Disposal of N-Nornuciferine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of N-Nornuciferine, a toxic alkaloid compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

I. Immediate Safety Considerations

This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.

II. This compound Properties and Hazards

A summary of the key chemical and physical properties of this compound is provided below. This information is critical for its safe handling and in determining compatible storage and disposal containers.

PropertyValue
Molecular Formula C18H19NO2
Molecular Weight ~281.35 g/mol
Appearance Solid, Gray Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
GHS Hazard Statements H301: Toxic if swallowed
H311: Toxic in contact with skin
H331: Toxic if inhaled
Primary Hazards Acute Toxicity (Category 3)

Data sourced from PubChem, AChemBlock, and ChemFaces.[1][2][3]

III. Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of this compound waste. This procedure is based on general laboratory chemical waste guidelines and should be adapted to meet institutional and local requirements.[4][5][6][7]

1. Waste Segregation:

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste if required by your institution.

    • Do not mix this compound waste with incompatible chemicals such as strong acids or bases.[6]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous liquid waste.[7] After rinsing, remove or deface the original label and dispose of the container as directed by your institution's EHS office.

2. Waste Container Management:

  • Use only appropriate and compatible containers for waste storage, preferably plastic for liquids.[5]

  • Ensure all waste containers have a secure, tightly fitting cap and are kept closed except when adding waste.[5][6]

  • Fill containers to no more than 90% capacity to allow for expansion.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and the approximate concentration and quantity.

  • List all components of a mixture, including solvents.

  • Indicate the specific hazards (e.g., "Toxic").

4. Storage:

  • Store N-Nornucifine waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6]

  • The SAA must be a secondary containment system (e.g., a tray or tub) to prevent spills.

  • Do not store this compound waste for more than one year, or as specified by your institution's policies.[5]

5. Disposal:

  • DO NOT dispose of this compound down the drain or in the regular trash.[5][8]

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste pickup and handover.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

N_Nornuciferine_Disposal_Workflow start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste Types start->segregate solid_waste Solid Waste Container (this compound, Contaminated PPE) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions, Rinsate) segregate->liquid_waste Liquid sharps_waste Sharps Container segregate->sharps_waste Sharps label_container Label Container Correctly ('Hazardous Waste', Contents, Hazards) solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa ehs_pickup Request EHS Pickup store_saa->ehs_pickup end Final Disposal by EHS ehs_pickup->end

Caption: Logical workflow for the disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

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N-Nornuciferine

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